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  • Product: N-(2-Nitrophenyl)benzenesulfonamide
  • CAS: 6933-51-3

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Nitro-Substituted Sulfonamide Scaffold

An In-Depth Technical Guide to N-(2-Nitrophenyl)benzenesulfonamide: Structure, Properties, and Synthesis N-(2-Nitrophenyl)benzenesulfonamide is a member of the arylsulfonamide class of organic compounds, a structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(2-Nitrophenyl)benzenesulfonamide: Structure, Properties, and Synthesis

N-(2-Nitrophenyl)benzenesulfonamide is a member of the arylsulfonamide class of organic compounds, a structural motif of paramount importance in medicinal chemistry and chemical synthesis. The benzenesulfonamide core is found in a wide array of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and anticonvulsants. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and chemical reactivity of the molecule. This guide provides a comprehensive technical overview of N-(2-Nitrophenyl)benzenesulfonamide, detailing its structure, physicochemical properties, synthesis, and spectroscopic characterization, intended for researchers and professionals in drug development and the chemical sciences.

Molecular Structure and Chemical Identity

N-(2-Nitrophenyl)benzenesulfonamide is characterized by a benzenesulfonyl group linked to a 2-nitroaniline moiety via a sulfonamide bond. The ortho-position of the nitro group relative to the amine linkage introduces significant steric and electronic effects that define its unique chemical behavior and three-dimensional conformation.

A crucial structural feature, confirmed by X-ray crystallography, is the formation of an intramolecular hydrogen bond between the sulfonamide N-H proton and an oxygen atom of the ortho-nitro group, which forms a stable seven-membered ring motif (S(7)).[1][2] This interaction locks the conformation of the N-H bond to be syn to the nitro group. The molecule is twisted at the S-N bond, with a C-N-S-C torsion angle of approximately -72.8°.[2] The dihedral angle between the two benzene rings is about 59.6°.[2]

IdentifierValueSource(s)
Chemical Name N-(2-Nitrophenyl)benzenesulfonamide[3]
CAS Number 6933-51-3[3]
Molecular Formula C₁₂H₁₀N₂O₄S[1][3]
Molecular Weight 278.28 g/mol [1][3]
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N(=O)=O
InChI Key Not readily available

Physicochemical Properties

The physical properties of N-(2-Nitrophenyl)benzenesulfonamide are dictated by its molecular structure, including its moderate polarity and capacity for hydrogen bonding.

PropertyValueNotesSource(s)
Appearance Colorless prisms or solidBased on crystal structure reports and typical appearance of related compounds.[1]
Melting Point Not explicitly reported. A related compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, melts at 85–86 °C.The synthesis protocol mentions recrystallization to a "constant melting point," suggesting it is a stable solid at room temperature.[1][4]
Solubility Recrystallized from dilute ethanol. Slightly soluble in water.Soluble in common organic solvents like DMF, DMSO, and acetone. The slight solubility in water is characteristic of related sulfonamides.[1][5]

Synthesis of N-(2-Nitrophenyl)benzenesulfonamide

The primary and most direct method for synthesizing N-(2-Nitrophenyl)benzenesulfonamide is the nucleophilic substitution reaction between a benzenesulfonyl chloride and 2-nitroaniline. This reaction, a cornerstone of sulfonamide synthesis, proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.

Rationale for Experimental Design
  • Choice of Reactants : 2-Nitrobenzenesulfonyl chloride is used as the electrophile, and aniline serves as the nucleophile.[1] Alternatively, benzenesulfonyl chloride can be reacted with 2-nitroaniline. The presence of the electron-withdrawing nitro group on the aniline ring decreases its nucleophilicity, which may necessitate heating to drive the reaction to completion.

  • Reaction Conditions : The reaction is often performed neat or in a suitable solvent. Heating is typically required to overcome the activation energy, especially given the reduced nucleophilicity of the nitrated aniline.[1]

  • Work-up Procedure : The reaction mixture is quenched in ice-cold water to precipitate the solid product. Washing with dilute HCl is a critical step to remove any unreacted aniline, which would otherwise be a significant impurity.[1]

  • Purification : Recrystallization from a solvent system like aqueous ethanol is employed to remove residual starting materials and by-products, yielding the pure sulfonamide.[1]

Experimental Protocol: Conventional Synthesis

This protocol is adapted from the established method described in the crystallographic literature.[1]

  • Reaction Setup : In a round-bottom flask, combine 2-nitrobenzenesulfonyl chloride (1 equivalent) and aniline (1 equivalent).

  • Heating : Heat the reaction mixture to boiling and maintain for 15 minutes.

  • Precipitation : Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Filtration and Washing : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water. Subsequently, wash with dilute HCl to remove excess aniline, followed by a final wash with cold water.

  • Purification : Recrystallize the crude product from dilute ethanol to obtain pure, colorless crystals of N-(phenyl)-2-nitrobenzenesulfonamide.

  • Drying : Dry the purified crystals in a vacuum oven.

Alternative Method: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a green and highly efficient alternative, significantly reducing reaction times and often improving yields.[6]

  • Rationale : Microwave energy directly and rapidly heats the polar reactants and solvent, accelerating the reaction rate.[7] The use of a base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to absorb microwave irradiation effectively.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product R1 2-Nitrobenzenesulfonyl Chloride Mix Combine Reactants R1->Mix R2 Aniline R2->Mix Base Base (e.g., Pyridine or K2CO3, optional) Base->Mix React Heat (Conventional or Microwave) Mix->React Nucleophilic Substitution Quench Quench in Ice Water React->Quench Filter Filter & Wash (H2O, dil. HCl) Quench->Filter Purify Recrystallize (aq. Ethanol) Filter->Purify Product N-(2-Nitrophenyl)benzenesulfonamide Purify->Product

Caption: Workflow for the synthesis of N-(2-Nitrophenyl)benzenesulfonamide.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here are based on established values for arylsulfonamides and closely related structures.[8]

Infrared (IR) Spectroscopy
  • Rationale : IR spectroscopy is used to identify key functional groups. The sulfonamide and nitro groups have characteristic, strong absorption bands.

  • Expected Data :

    • N-H Stretch : A peak in the range of 3285-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.[8]

    • Asymmetric SO₂ Stretch : A strong absorption between 1375-1310 cm⁻¹.[8]

    • Symmetric SO₂ Stretch : A strong absorption between 1175-1150 cm⁻¹.[8]

    • Asymmetric NO₂ Stretch : A strong absorption around 1530 cm⁻¹.[9]

    • Symmetric NO₂ Stretch : A strong absorption around 1350 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern and connectivity. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is important; DMSO-d₆ is often preferred for its ability to solubilize the compound and prevent the exchange of the N-H proton, which appears as a distinct peak.

  • Predicted ¹H NMR Data (in DMSO-d₆) :

    • Aromatic Protons (8H) : A complex multiplet region between δ 7.0-8.2 ppm. The protons on the 2-nitrophenyl ring will be significantly downfield due to the electron-withdrawing effects of the nitro and sulfonyl groups.

    • N-H Proton (1H) : A broad singlet typically appearing downfield (> δ 10 ppm), the chemical shift of which is dependent on concentration and temperature.

  • Predicted ¹³C NMR Data (in DMSO-d₆) :

    • Aromatic Carbons (12C) : Signals will appear in the typical aromatic region of δ 110-150 ppm. The carbon attached to the nitro group (C-NO₂) will be one of the most deshielded carbons in the aromatic region.

Mass Spectrometry (MS)
  • Rationale : Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for observing the molecular ion.

  • Expected Data :

    • Molecular Ion : A peak corresponding to [M-H]⁻ at m/z 277 in negative ion mode or [M+H]⁺ at m/z 279 in positive ion mode.

    • Key Fragments : A characteristic fragmentation pathway for N-phenyl benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion.[10] Another common fragmentation involves cleavage to produce an anilide anion at m/z 92.[10]

Characterization Workflow Diagram

Characterization_Workflow cluster_sample Purified Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-(2-Nitrophenyl)benzenesulfonamide IR FT-IR Spectroscopy Sample->IR NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry (ESI) Sample->MS Xray X-ray Crystallography (for single crystals) Sample->Xray IR_Data Identify Functional Groups (SO2, NO2, N-H) IR->IR_Data NMR_Data Confirm C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Xray_Data Determine 3D Structure & Conformation Xray->Xray_Data Confirmation Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation Xray_Data->Confirmation

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Exploratory

Mechanism of Action of N-(2-Nitrophenyl)benzenesulfonamide In Vitro: A Dual-Target Perspective

Executive Summary N-(2-Nitrophenyl)benzenesulfonamide (and its closely related derivatives, such as the 4-methyl analog) is a versatile synthetic sulfonamide that exhibits a highly specific polypharmacological profile in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)benzenesulfonamide (and its closely related derivatives, such as the 4-methyl analog) is a versatile synthetic sulfonamide that exhibits a highly specific polypharmacological profile in vitro. While classical sulfonamides are predominantly recognized for their bacteriostatic properties, the introduction of the highly electronegative and sterically demanding 2-nitro group onto the N-phenyl ring fundamentally alters the compound's electronic distribution. This structural modification enables a dual-mechanism profile:

  • Antibacterial Efficacy: Competitive inhibition of bacterial Dihydropteroate Synthase (DHPS)[1].

  • Mammalian Cytotoxicity: Inhibition of Carbonic Anhydrase (CA) isoenzymes, leading to intracellular pH dysregulation and apoptosis in specific mammalian cell lines[2],[3].

This whitepaper provides an in-depth technical analysis of these two distinct mechanisms, supported by self-validating in vitro experimental workflows designed to ensure rigorous, reproducible data generation.

Molecular Target 1: Dihydropteroate Synthase (DHPS) Inhibition

Bacteria, unlike mammalian cells, cannot absorb dietary folate and must synthesize it de novo. The folate synthesis pathway is entirely dependent on the enzyme Dihydropteroate Synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.

N-(2-Nitrophenyl)benzenesulfonamide acts as a structural analog of PABA. In silico and in vitro analyses reveal that the compound competitively binds to the DHPS active site with a highly favorable binding free energy of -8.1 kcal/mol[1]. The inhibition is driven by critical hydrogen bonding: the oxygen atoms of the sulfonyl group coordinate with Arg63, while the -NH group forms a stable hydrogen bond with Ser219[1]. By occupying the PABA binding pocket, the compound halts the production of dihydrofolic acid, thereby starving the bacteria of the tetrahydrofolate required for DNA and RNA synthesis.

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropterin Pyrophosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalysis Apoptosis Bacteriostasis DHPS->Apoptosis Pathway Blockade THF Tetrahydrofolic Acid DHF->THF DHFR DNA Bacterial DNA/RNA Synthesis THF->DNA Drug N-(2-Nitrophenyl) benzenesulfonamide Drug->DHPS Competitive Inhibition

Fig 1: Competitive inhibition of DHPS by N-(2-Nitrophenyl)benzenesulfonamide in folate synthesis.

Molecular Target 2: Carbonic Anhydrase (CA) Inhibition & Apoptosis

Beyond its antibacterial role, N-(2-Nitrophenyl)benzenesulfonamide exhibits significant activity against mammalian targets, specifically acting as an inhibitor of Carbonic Anhydrase (CA) isoenzymes I, II, and VI[2].

Carbonic anhydrases are zinc metalloenzymes responsible for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction critical for intracellular pH homeostasis. The sulfonamide moiety of the compound directly coordinates with the active-site zinc ion of the CA enzyme. In in vitro mammalian models (such as L929 fibroblast cells), this inhibition disrupts the cell's ability to regulate internal pH. The resulting intracellular acidification triggers severe cellular stress, mitochondrial dysfunction, and ultimately drives the cell into early apoptosis[3].

CA_Apoptosis Drug N-(2-Nitrophenyl) benzenesulfonamide CA Carbonic Anhydrase (Isoenzymes I, II, VI) Drug->CA Zinc Binding pH Intracellular pH Dysregulation CA->pH Inhibition Stress Cellular Stress (L929 Fibroblasts) pH->Stress Apoptosis Apoptosis (Annexin V+) Stress->Apoptosis

Fig 2: Carbonic anhydrase inhibition leading to intracellular pH dysregulation and apoptosis.

In Vitro Experimental Workflows

To accurately validate the dual-mechanism profile of this compound, the following self-validating protocols must be strictly adhered to. Every step is designed with built-in causality to prevent artifactual data.

Protocol A: DHPS Inhibition & MIC Determination (Broth Microdilution)

Rationale: Broth microdilution is preferred over agar diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC) while controlling for the poor aqueous solubility of sulfonamides.

  • Compound Preparation: Dissolve N-(2-Nitrophenyl)benzenesulfonamide in 100% DMSO to create a 10 mg/mL stock. Causality: Sulfonamides are highly hydrophobic; initial dissolution in DMSO prevents precipitation when introduced to the aqueous assay buffer.

  • Serial Dilution: Perform 2-fold serial dilutions of the drug in Mueller-Hinton broth within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced bacteriostasis.

  • Inoculation: Standardize the bacterial suspension (e.g., E. coli or B. licheniformis) to a final concentration of 5×105 CFU/mL per well. Causality: An inoculum effect occurs if the bacterial load is too high, leading to false resistance due to overwhelming endogenous PABA production.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an objective, self-validating metabolic indicator. Viable cells reduce the blue dye to fluorescent pink resorufin, eliminating the subjectivity of visual turbidity checks.

Protocol B: In Vitro Apoptosis Assay (Flow Cytometry via Annexin V/PI)

Rationale: To prove that CA inhibition leads to true apoptosis rather than non-specific necrosis in L929 fibroblasts, Annexin V/PI staining is utilized to detect the externalization of phosphatidylserine (PS).

  • Cell Seeding & Treatment: Seed L929 cells in a 6-well plate at 3×105 cells/well. Allow 24 hours for adherence. Treat with varying concentrations of the compound for 48 hours. Causality: Adherent cells must fully attach before treatment; premature treatment induces anoikis (detachment-induced apoptosis), confounding the data.

  • Harvesting: Detach cells using Accutase rather than Trypsin. Causality: Trypsin aggressively cleaves membrane proteins and can damage PS residues or compromise membrane integrity, leading to false-positive Propidium Iodide (PI) uptake.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing Ca2+ ). Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins in the dark. Causality: Annexin V binding to PS is strictly calcium-dependent. Omitting the specific binding buffer will result in complete assay failure (false negatives).

  • Flow Cytometry Acquisition: Run the samples using appropriate compensation controls (Unstained, Annexin V only, PI only). Causality: FITC and PI emission spectra overlap. Single-color controls allow the software to mathematically subtract FITC spillover from the PI channel, ensuring that late-apoptotic (double-positive) populations are accurately quantified.

Quantitative Data Summary

The following table synthesizes the established quantitative metrics associated with the biological activity of N-(2-Nitrophenyl)benzenesulfonamide and its derivatives:

Target / AssayBiological ModelMetricValue / ResultReference
Dihydropteroate Synthase (DHPS) In silico (E. coli DHPS)Binding Free Energy-8.1 kcal/mol[1]
Antibacterial Efficacy E. coliMIC50 µg/mL[1]
Antibacterial Efficacy B. licheniformisMIC100 µg/mL[1]
Carbonic Anhydrase (CA) In vitro (Isoenzymes I, II, VI)Enzyme InhibitionActive Inhibitor[2]
Cytotoxicity / Apoptosis In vitro (L929 Fibroblasts)Cell ViabilityDose-dependent Apoptosis[3]

References

  • [1] Saleem, H., et al. "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." EXCLI Journal 17 (2018): 169-180. URL:

  • [2] CookeChem. "4-Methyl-n-(2-nitrophenyl)benzenesulfonamide , 98% , 6380-13-8". URL:

  • [3] ResearchGate. "Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies". URL:

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Foundational

Synthesis Pathways for N-(2-Nitrophenyl)benzenesulfonamide: A Comprehensive Technical Guide

Executive Summary The synthesis of N-(2-Nitrophenyl)benzenesulfonamide is a foundational procedure in medicinal chemistry and organic synthesis. This compound serves as a critical intermediate for the development of dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(2-Nitrophenyl)benzenesulfonamide is a foundational procedure in medicinal chemistry and organic synthesis. This compound serves as a critical intermediate for the development of dihydropteroate synthase (DHPS) inhibitors, anti-MRSA agents, and complex heterocyclic scaffolds such as benzothiadiazines and triazoloquinoxalines[1][2][3]. This whitepaper provides an authoritative, self-validating technical guide to its synthesis, detailing the mechanistic causality, standardized experimental protocols, and comparative reaction conditions required for high-yield isolation.

Mechanistic Rationale & Pathway Analysis

The formation of N-(2-nitrophenyl)benzenesulfonamide is driven by a nucleophilic acyl substitution-type reaction, classically known as sulfonylation[2]. However, the specific electronic environment of the reactants necessitates precise chemical control.

Causality of Experimental Choices
  • Overcoming Nucleophilic Deactivation: The starting amine, 2-nitroaniline, possesses a strongly electron-withdrawing ortho-nitro group. This significantly depletes the electron density on the primary amine, rendering it a poor nucleophile[1]. Consequently, standard Schotten-Baumann conditions (aqueous base) often yield poor conversions.

  • The Dual Role of Pyridine: To overcome this deactivation, anhydrous pyridine is utilized as both the solvent and a nucleophilic catalyst. Pyridine attacks the electrophilic sulfur of benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate . This intermediate is far more susceptible to nucleophilic attack by the deactivated 2-nitroaniline than the parent sulfonyl chloride[1][4]. Furthermore, pyridine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct to drive the reaction forward.

  • Disulfonylation Control: A notorious side reaction in primary amine sulfonylation is the formation of N,N-disulfonylarylamines[5]. To suppress this, strict stoichiometric control (1:1.1 molar ratio of amine to sulfonyl chloride) and low-temperature initiation (0–5 °C) are strictly enforced.

Mechanism A 2-Nitroaniline (Nucleophile) D Sulfonylpyridinium Intermediate A->D Nucleophilic substitution B Benzenesulfonyl Chloride (Electrophile) B->D Pyridine attack C Pyridine (Catalyst/Base) C->D E N-(2-Nitrophenyl) benzenesulfonamide D->E - Pyridine·HCl

Fig 1: Pyridine-catalyzed nucleophilic sulfonylation mechanism.

Standardized Synthesis Protocol

The following protocol is engineered as a self-validating system, ensuring that intermediate states can be verified before proceeding to subsequent steps.

Reagents & Equipment
  • Reactants: 2-Nitroaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq).

  • Solvent/Base: Anhydrous Pyridine (or Dichloromethane/Pyridine mixture).

  • Equipment: Oven-dried round-bottom flask, magnetic stirrer, nitrogen gas line, ice-water bath.

Step-by-Step Methodology
  • Preparation: In the oven-dried flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (1.0 eq) in a sufficient volume of anhydrous pyridine (typically 1 mL per 2-4 mmol of substrate) under a nitrogen atmosphere[1].

  • Electrophile Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. This thermal control mitigates the exothermic nature of the initial sulfonylpyridinium formation and prevents over-reaction[5]. Add benzenesulfonyl chloride (1.1 eq) dropwise over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir continuously for 12–24 hours[1][4].

    • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the distinct spot corresponding to 2-nitroaniline disappears[1][2].

  • Quenching & Acidification: Pour the reaction mixture onto crushed ice. To remove the excess pyridine solvent, slowly acidify the mixture to pH 2–3 using dilute hydrochloric acid (1M HCl). Causality: Acidification protonates the pyridine, converting it into a highly water-soluble pyridinium chloride salt, which forces the target sulfonamide to precipitate or partition entirely into the organic phase[2].

  • Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a standard brine wash[4].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo[1].

  • Purification: Recrystallize the crude deep-orange/yellow solid from an Ethanol/Water mixture (or Methanol) to yield analytically pure N-(2-nitrophenyl)benzenesulfonamide[1].

Workflow Step1 1. Dissolve 2-nitroaniline in Pyridine / DCM Step2 2. Add Benzenesulfonyl Chloride dropwise at 0-5 °C Step1->Step2 Step3 3. Stir at Room Temp for 12-24 hours (TLC Monitor) Step2->Step3 Step4 4. Quench with Ice Water & Acidify with 1M HCl Step3->Step4 Step5 5. Extract with EtOAc & Wash with NaHCO3 / Brine Step4->Step5 Step6 6. Dry, Concentrate & Recrystallize (EtOH/H2O) Step5->Step6

Fig 2: Step-by-step experimental workflow for sulfonamide synthesis.

Quantitative Data: Comparative Reaction Conditions

The choice of solvent and base dramatically impacts the yield and impurity profile of the final product. The table below summarizes quantitative outcomes based on established literature parameters[1][2][4][5].

Solvent SystemBaseTemperature (°C)Time (h)Avg. Yield (%)Mechanistic Notes
Pyridine (Neat) Pyridine25 - 10012 - 2475 - 88Optimal for deactivated amines; requires rigorous acidic workup to remove solvent[1].
Dichloromethane Pyridine (Catalytic)0 - 2524 - 4865 - 80Milder conditions; easier workup but requires longer reaction times[1].
Acetone Pyridine252470 - 80Excellent solubility profile for intermediate benzimidazolamines; easy solvent evaporation[4].
Water / THF Na₂CO₃ (Aqueous)702 - 340 - 60Standard Schotten-Baumann conditions; greener, but yields suffer due to the poor nucleophilicity of 2-nitroaniline[2].

Downstream Applications & Structural Significance

Once isolated, N-(2-nitrophenyl)benzenesulfonamide acts as a highly versatile synthetic node:

  • Reductive Cyclization: The ortho-nitro group can be selectively reduced using Tin(II) chloride (SnCl₂) or iron powder. The resulting amine can undergo tandem condensation and deamination reactions to form 1-(phenylsulfonyl)-1H-benzimidazoles or benzothiadiazines, which are heavily utilized in modern drug discovery[3][4].

  • Antimicrobial Profiling: The sulfonamide moiety is a structural mimic of p-aminobenzoic acid (PABA). Compounds containing this scaffold act as competitive inhibitors of the DHPS enzyme, effectively disrupting bacterial folic acid synthesis and demonstrating potent anti-MRSA activity[2][4].

References

  • Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks - PMC (nih.gov).
  • Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride - SciSpace.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - ResearchGate (EXCLI Journal).
  • Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles - ACS Publications.
  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - PMC (nih.gov).

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of N-(2-Nitrophenyl)benzenesulfonamide

Executive Summary & Core Significance N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) 1 is a highly versatile sulfonamide building block widely utilized in medicinal chemistry and advanced organic synthesis. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Significance

N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) 1 is a highly versatile sulfonamide building block widely utilized in medicinal chemistry and advanced organic synthesis. Characterized by the presence of a strongly electron-withdrawing ortho-nitro group on the aniline ring and a stable benzenesulfonyl moiety, this compound serves as a critical intermediate. It is frequently employed in the synthesis of complex polycyclic systems, such as triazoloquinoxalines 2, and acts as a foundational scaffold for novel antimicrobial agents targeting dihydropteroate synthase (DHPS) 3.

This whitepaper synthesizes the physicochemical data, spectroscopic profiles, and field-proven experimental protocols necessary for researchers to effectively synthesize and utilize this compound in drug development workflows.

Physicochemical & Spectroscopic Profile

The structural integration of a nitro group and a sulfonamide linkage imparts distinct physical and chemical characteristics to the molecule. The ortho-nitro group significantly reduces the electron density on the sulfonamide nitrogen via inductive and resonance effects, lowering its pKa and increasing its acidity compared to unsubstituted benzenesulfonanilides.

Quantitative Physicochemical Data

Table 1: Key physical and chemical properties of N-(2-Nitrophenyl)benzenesulfonamide.

PropertyValue
IUPAC Name N-(2-nitrophenyl)benzenesulfonamide
CAS Registry Number 6933-51-3
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.28 g/mol
Melting Point 98.6 °C (371.8 K) 4
Enthalpy of Fusion 22.3 kJ/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in water
Spectroscopic Signatures

Understanding the spectroscopic signatures is essential for confirming successful synthesis and evaluating purity:

  • IR Spectroscopy: The molecule exhibits characteristic sharp absorption bands. The N-H stretch typically appears around 3200–3300 cm⁻¹. The asymmetric and symmetric S=O stretches of the sulfonamide group are prominent at ~1330 cm⁻¹ and ~1160 cm⁻¹, respectively. The nitro group (-NO₂) displays strong asymmetric stretching near 1520 cm⁻¹ and symmetric stretching near 1350 cm⁻¹.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The highly deshielded sulfonamide proton (N-H) often appears as a broad singlet downfield (δ 9.5 - 10.5 ppm), heavily influenced by intramolecular hydrogen bonding with the ortho-nitro oxygen. The aromatic protons of the benzenesulfonyl group and the nitrophenyl ring appear in the δ 7.0 - 8.2 ppm range.

Experimental Synthesis Protocol

Expertise & Causality: The synthesis of N-(2-nitrophenyl)benzenesulfonamide via the direct reaction of 2-nitroaniline and benzenesulfonyl chloride presents a specific chemical challenge. The ortho-nitro group severely deactivates the aniline amine through both inductive electron withdrawal and steric hindrance, making it a poor nucleophile. Standard aqueous Schotten-Baumann conditions are often insufficient. To overcome this, Pyridine is utilized as both the solvent and a nucleophilic catalyst. Pyridine reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, driving the sulfonylation forward while simultaneously acting as an acid scavenger for the HCl byproduct.

Step-by-Step Methodology: Pyridine-Catalyzed Sulfonylation
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in anhydrous Pyridine (5 mL per mmol of substrate).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid.

  • Activation & Addition: Cool the solution to 0 °C using an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and minimizes the formation of bis-sulfonylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours under an inert atmosphere (N₂ or Argon). Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Quenching: Once complete, pour the mixture over crushed ice and slowly acidify with 1N HCl until the pH reaches ~2-3.

    • Causality: Acidification neutralizes the pyridine, converting it to water-soluble pyridinium chloride. This forces the precipitation of the highly hydrophobic sulfonamide product out of the aqueous phase.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water to remove residual acid and pyridine salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Causality: Ethanol selectively dissolves the sulfonamide at high temperatures while leaving highly polar impurities in solution upon cooling, yielding high-purity N-(2-nitrophenyl)benzenesulfonamide crystals.

SynthesisWorkflow Start 2-Nitroaniline + Benzenesulfonyl Chloride Step1 Dissolution in Anhydrous Pyridine (Nucleophilic Catalyst & Base) Start->Step1 Step2 Dropwise Addition at 0 °C (Controls Exotherm & Selectivity) Step1->Step2 Step3 Stir at Room Temp for 4-6 hrs (Drives Sulfonylation) Step2->Step3 Step4 Quench with Ice & 1N HCl (Precipitates Product, Removes Pyridine) Step3->Step4 Step5 Vacuum Filtration & Water Wash Step4->Step5 Product Recrystallization in Hot Ethanol Pure N-(2-Nitrophenyl)benzenesulfonamide Step5->Product

Figure 1: Step-by-step synthetic workflow for N-(2-Nitrophenyl)benzenesulfonamide.

Pharmacological Relevance & Downstream Applications

Sulfonamides are classic competitive inhibitors of dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate synthesis pathway 3. By mimicking p-aminobenzoic acid (PABA), sulfonamide derivatives bind to the active site of DHPS, halting the production of dihydrofolic acid, which is essential for bacterial DNA and RNA synthesis.

While N-(2-nitrophenyl)benzenesulfonamide itself is primarily utilized as a synthetic intermediate, its structural scaffold is a proven starting point for designing novel antimicrobial agents to combat resistant bacterial strains. Furthermore, the ortho-nitro group makes it an ideal precursor for the synthesis of complex polycyclic systems. Reduction of the nitro group yields an o-phenylenediamine derivative, which can undergo subsequent cyclization to form bioactive triazoloquinoxalines and benzimidazoles 2.

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Folate Folate Synthesis Pathway DHPS->Folate Catalyzes BactGrowth Bacterial Cell Growth & Replication Folate->BactGrowth Essential for Sulfonamide Sulfonamide Scaffold (e.g., N-(2-Nitrophenyl)benzenesulfonamide) Inhibition Competitive Inhibition at Active Site Sulfonamide->Inhibition Inhibition->DHPS Blocks PABA Binding

Figure 2: Mechanism of competitive DHPS inhibition by sulfonamide derivatives.

References

  • Title: N-(2-nitrophenyl)
  • Title: Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids Source: AIP Publishing URL
  • Title: Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks Source: PMC / NIH URL
  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: ResearchGate URL

Sources

Foundational

N-(2-Nitrophenyl)benzenesulfonamide: Physicochemical Profiling, Solubility Dynamics, and Synthetic Methodologies

As drug discovery pipelines increasingly rely on highly functionalized small molecules, understanding the precise physicochemical properties of building blocks and intermediates becomes paramount. N-(2-Nitrophenyl)benzen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized small molecules, understanding the precise physicochemical properties of building blocks and intermediates becomes paramount. N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) is a critical structural motif utilized in the synthesis of complex heterocycles, agricultural chemicals, and targeted therapeutics[1].

In this technical guide, we will deconstruct the molecular weight characteristics, thermodynamic solubility profile, and self-validating synthetic protocols for this compound. By examining the causality behind its chemical behavior, researchers can better predict its performance in both synthetic workflows and biological assays.

Structural and Physicochemical Profiling

The core structure of N-(2-Nitrophenyl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to an ortho-substituted nitroaniline ring. This specific arrangement dictates its molecular weight and heavily influences its spatial geometry. The bulky nitro group at the ortho position induces significant steric hindrance, forcing the aromatic rings out of coplanarity. This non-planar conformation impacts the crystal lattice energy, which in turn dictates the compound's melting point and solubility profile.

Quantitative Data Summary

To establish a baseline for experimental design, the fundamental physicochemical properties are summarized in Table 1, derived from authoritative chemical databases[2][3].

PropertyValue / DescriptionImpact on Experimental Design
IUPAC Name N-(2-nitrophenyl)benzenesulfonamideDictates nomenclature in regulatory filings.
CAS Registry Number 6933-51-3Essential for precise procurement and database querying.
Molecular Formula C₁₂H₁₀N₂O₄SUsed for mass spectrometry (MS) exact mass calculations.
Molecular Weight 278.28 g/mol Ideal for Lipinski's Rule of 5 compliance (MW < 500).
Hydrogen Bond Donors 1 (Sulfonamide NH)Participates in target binding and solvent interactions.
Hydrogen Bond Acceptors 4 (SO₂, NO₂)Enhances solubility in polar aprotic solvents.
Rotatable Bonds 3Provides conformational flexibility for receptor docking.

Table 1: Core physicochemical parameters of N-(2-Nitrophenyl)benzenesulfonamide.

Solubility Profile and Thermodynamic Behavior

A compound's solubility is a function of its ability to disrupt its own crystal lattice in favor of solvent-solute interactions. For N-(2-Nitrophenyl)benzenesulfonamide, the solubility profile is highly bifurcated between aqueous and organic environments.

The Causality of Solubility

The sulfonamide nitrogen possesses a relatively acidic proton (typical pKa ~8.5–9.5). However, the strong electron-withdrawing nature of the adjacent ortho-nitro group further delocalizes the electron density, marginally increasing the acidity of this NH bond. Despite this, the molecule remains predominantly un-ionized at physiological pH (7.4), leading to poor aqueous solubility .

Conversely, the molecule exhibits excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[4]. The causality here lies in the hydrogen-bond accepting capacity of DMSO, which aggressively interacts with the sulfonamide NH donor, effectively breaking the intermolecular hydrogen bonds that hold the crystal lattice together.

Solvent SystemEstimated Solubility at 25°CApplication Context
Water (pH 7.4) < 0.1 mg/mL (Poor)Requires co-solvents or formulation for in vivo dosing.
Ethanol / Methanol 5 - 10 mg/mL (Moderate)Suitable for recrystallization and purification steps.
DMSO / DMF > 50 mg/mL (High)Standard for high-throughput screening (HTS) stock solutions.
Dichloromethane (DCM) 10 - 20 mg/mL (Moderate)Primary solvent for liquid-liquid extraction during synthesis.

Table 2: Comparative solubility profile across standard laboratory solvents.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify that the desired chemical transformation or physical state has been achieved.

Protocol A: Synthesis of N-(2-Nitrophenyl)benzenesulfonamide

This method utilizes a nucleophilic acyl substitution pathway, reacting 2-nitroaniline with benzenesulfonyl chloride[5].

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of 2-nitroaniline in 15 mL of anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and a non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic 2-nitroaniline, thereby driving the reaction forward.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 11 mmol of benzenesulfonyl chloride dropwise over 15 minutes.

    • Causality: The exothermic nature of sulfonylation requires thermal control to prevent the formation of bis-sulfonylated byproducts.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of an ice-cold 1M HCl solution.

    • Validation Check: The acidic shock neutralizes the pyridine, causing the highly hydrophobic N-(2-Nitrophenyl)benzenesulfonamide to crash out of solution as a distinct yellow/orange precipitate.

  • Purification: Filter the crude solid under a vacuum. Recrystallize from hot methanol to yield the pure product.

Fig 1. Synthesis and solubility validation workflow for N-(2-Nitrophenyl)benzenesulfonamide.

Protocol B: Kinetic Solubility Validation Assay (HPLC-UV)

To accurately determine the aqueous solubility limit without interference from micro-precipitates, a self-validating HPLC-UV protocol must be employed.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to create a 100 µM theoretical concentration (1% DMSO final).

  • Equilibration: Incubate the sample at 25°C for 24 hours on a thermoshaker at 800 RPM.

    • Causality: 24 hours ensures the system reaches thermodynamic equilibrium, transitioning from a supersaturated kinetic state to a stable thermodynamic state.

  • Phase Separation (The Validation Step): Centrifuge the sample at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration prevents undissolved micro-crystals from entering the HPLC column, which would artificially inflate the solubility reading and damage the instrumentation.

  • Quantification: Inject the filtrate into an HPLC-UV system (Detection at ~254 nm). Calculate the exact concentration by comparing the peak area against a standard curve generated in 50/50 Acetonitrile/Water (where the compound is 100% soluble).

Mechanistic Context: Sulfonamides in Biological Systems

While N-(2-Nitrophenyl)benzenesulfonamide is often used as a synthetic intermediate, the broader sulfonamide class is famous for its biological activity. Sulfonamides act as competitive inhibitors of the enzyme Dihydropteroate Synthase (DHPS) in the bacterial folate synthesis pathway[5].

The structural similarity between the sulfonamide moiety and p-aminobenzoic acid (PABA) allows these molecules to competitively bind to the DHPS active site. Visualizing this pathway is crucial for drug development professionals aiming to derivatize the 2-nitrophenyl core for antimicrobial applications.

Fig 2. Mechanism of action: Sulfonamides competitively inhibit DHPS in the folate pathway.

Conclusion

N-(2-Nitrophenyl)benzenesulfonamide (MW: 278.28 g/mol ) presents a highly specific physicochemical profile characterized by robust solubility in polar aprotic solvents and poor aqueous solubility. By leveraging pyridine-catalyzed nucleophilic acyl substitution, researchers can synthesize this compound with high fidelity. Furthermore, employing self-validating kinetic solubility assays ensures that downstream applications—whether in materials science or biological screening—are built upon accurate thermodynamic data.

References

  • N-(2-nitrophenyl)benzenesulfonamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • N-(2-Nitrophenyl)benzenesulfonamide, 95% Purity, C12H10N2O4S. Calpaclab. Available at:[Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available at:[Link]

  • Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. ACS Omega. Available at:[Link]

Sources

Exploratory

A Technical Guide to the In Vitro Toxicity Profiling of N-(2-Nitrophenyl)benzenesulfonamide

Preamble: A Framework for Predictive Toxicology The evaluation of a novel chemical entity's safety profile is a cornerstone of modern drug development and chemical risk assessment. For compounds like N-(2-Nitrophenyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Framework for Predictive Toxicology

The evaluation of a novel chemical entity's safety profile is a cornerstone of modern drug development and chemical risk assessment. For compounds like N-(2-Nitrophenyl)benzenesulfonamide, which incorporates both a sulfonamide and a nitroaromatic moiety, a multi-faceted approach to in vitro toxicity testing is not just recommended, but essential. Sulfonamides have been associated with idiosyncratic adverse reactions, which may involve the formation of reactive metabolites.[1] Concurrently, nitroaromatic compounds are a class known for their potential to undergo metabolic reduction to genotoxic and cytotoxic intermediates, often through mechanisms involving oxidative stress.[2][3][4]

This guide provides a comprehensive, technically-grounded framework for researchers to dissect the toxicity profile of N-(2-Nitrophenyl)benzenesulfonamide in a cell culture environment. The methodologies herein are designed to build a self-validating dataset, moving beyond simple viability metrics to explore the underlying mechanisms of toxicity, including genotoxicity and oxidative stress. By understanding the "why" behind experimental choices, researchers can generate a robust and predictive toxicological profile.

Strategic Selection of the In Vitro System: The Importance of Metabolic Competence

The choice of cell line is a critical first step that dictates the relevance of any subsequent toxicity data. The toxicity of both sulfonamides and nitroaromatics is often dependent on metabolic activation by cytochrome P450 (CYP) enzymes and other Phase I or Phase II enzymes.[1][3] Therefore, a cell model with relevant metabolic capabilities is paramount.

Recommended Cell Line: HepG2 (Human Hepatoma Cell Line)

  • Rationale & Expertise: The liver is the primary site of xenobiotic metabolism. HepG2 cells, derived from a human liver carcinoma, retain a significant degree of metabolic competence, expressing a range of CYP enzymes (e.g., CYP2E1, CYP2A6) and Phase II enzymes.[3][5] This makes them a suitable and widely accepted model for assessing the hepatotoxicity of compounds that may require metabolic activation to exert their toxic effects.[6] While primary human hepatocytes are the "gold standard," HepG2 cells offer superior reproducibility, availability, and ease of culture, making them ideal for initial comprehensive screening.[6]

  • Alternative Models: For broader screening or to investigate specific hypotheses, other cell lines could be considered. Human lymphoblastoid TK6 cells are excellent for genotoxicity studies, especially when engineered to express specific CYP enzymes.[7] For general cytotoxicity, immortalized cell lines like BALB/c 3T3 fibroblasts can be used.[8]

Tier I Assessment: Foundational Cytotoxicity

Mitochondrial Viability: The MTT Assay
  • Principle of Causality: This assay quantifies cell viability based on mitochondrial function. In healthy, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][10] A reduction in this conversion is a direct indicator of mitochondrial dysfunction and decreased cell viability.

  • Experimental Workflow: MTT Assay

    Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Detailed Protocol: MTT Assay [6][9][10][11][12][13]

    • Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of N-(2-Nitrophenyl)benzenesulfonamide in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium. The final solvent concentration in the wells should be non-toxic (typically ≤0.5%).

    • Treatment: Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][13]

    • Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will form visible purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][11] Mix thoroughly by gentle pipetting or shaking.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

Lysosomal Integrity: The Neutral Red Uptake (NRU) Assay
  • Principle of Causality: This assay assesses cell viability by measuring the integrity of the lysosomal membrane. The supravital dye, neutral red, is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy, viable cells.[8] Damage to the cell or lysosomal membranes, a common event in cellular toxicity, leads to a decreased ability to take up and retain the dye.[8][14]

  • Detailed Protocol: Neutral Red Uptake Assay [8][15]

    • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.

    • Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.

    • Incubation: Incubate the plate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye into their lysosomes.

    • Wash/Fix: Remove the neutral red medium. Wash the cells once with 150 µL of a wash/fixative solution (e.g., 0.5% formaldehyde, 1% CaCl₂) to remove extracellular dye and fix the cells.

    • Extraction: Discard the wash solution. Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[15]

    • Homogenization: Shake the plate on a plate shaker for 10-20 minutes to ensure complete solubilization of the dye.

    • Data Acquisition: Measure the optical density (OD) at 540 nm in a microplate spectrophotometer.[15]

Data Presentation: Cytotoxicity Profile

Summarize the results to determine the IC₅₀ value (the concentration that causes 50% inhibition of viability compared to the vehicle control).

AssayExposure Time (hr)IC₅₀ (µM)
MTT24
48
72
Neutral Red Uptake24
48
72

Tier II Assessment: Uncovering Genotoxic Potential

Genotoxicity assessment is critical for nitroaromatic compounds due to their well-documented potential to form DNA-reactive metabolites.[2][3] We will investigate two distinct genotoxic endpoints: direct DNA strand breaks and chromosomal damage.

DNA Integrity: The Comet Assay (Single Cell Gel Electrophoresis)
  • Principle of Causality: The comet assay is a sensitive method for detecting DNA damage, particularly single and double-strand breaks, in individual cells.[16][17] Cells are embedded in agarose, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid." During electrophoresis, the negatively charged DNA migrates towards the anode. If the DNA is fragmented, it will migrate out of the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[18] The intensity and length of the tail are proportional to the extent of DNA damage.[16]

  • Detailed Protocol: Neutral Comet Assay [16][17][18]

    • Cell Preparation: Treat HepG2 cells with non-cytotoxic concentrations of N-(2-Nitrophenyl)benzenesulfonamide for a short duration (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂ or ionizing radiation).

    • Embedding: After treatment, harvest approximately 2 x 10⁴ cells and resuspend them in 70 µL of 1% low-melting point agarose at 37°C.[19] Quickly pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow it to solidify at 4°C for 5-10 minutes.

    • Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

    • Electrophoresis: Place the slides in a horizontal electrophoresis tank. Fill the tank with cold neutral electrophoresis buffer (e.g., TBE buffer) until it just covers the slides.[16] Apply voltage (e.g., 1 V/cm) for 45-60 minutes at 4°C.[16][17]

    • Staining & Visualization: Gently remove the slides, wash them with PBS, and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using specialized image analysis software to quantify parameters like "% DNA in tail" and "tail moment."[17]

Chromosomal Damage: The In Vitro Micronucleus Assay
  • Principle of Causality: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[20] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[21] To ensure that only cells that have divided are scored, cytokinesis is blocked using Cytochalasin B, leading to the accumulation of binucleated cells. An increase in the frequency of micronucleated binucleated cells indicates genotoxic activity.[20]

  • Experimental Workflow: Micronucleus Assay

    Caption: Workflow for the in vitro micronucleus assay (OECD 487).

  • Detailed Protocol: In Vitro Micronucleus Assay [2][20][21][22]

    • Cell Culture and Treatment: Culture HepG2 or TK6 cells and treat them with at least three non-cytotoxic concentrations of the test compound. The highest concentration should induce approximately 50-55% cytotoxicity.[2] Perform treatments for a short period (e.g., 3-6 hours) both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).[21]

    • Cytokinesis Block: After treatment, wash the cells and resuspend them in fresh medium containing Cytochalasin B (concentration must be optimized for the cell line, e.g., 3-6 µg/mL). Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

    • Harvesting: Harvest the cells by centrifugation. Gently resuspend the pellet and treat with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

    • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid 3:1). Repeat the fixation step 2-3 times.

    • Slide Preparation: Drop the cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.

    • Staining: Stain the slides with a suitable DNA stain, such as Giemsa or DAPI.

    • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Tier III Assessment: Elucidating Oxidative Stress Mechanisms

The nitroaromatic structure strongly suggests a potential for inducing oxidative stress.[4] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity.[23] This tier aims to directly measure these key events.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle of Causality: This is a direct measure of oxidative stress. We use the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate it to non-fluorescent DCFH. In the presence of ROS (such as hydroxyl radicals and hydrogen peroxide), DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[24]

  • Detailed Protocol: ROS Detection using DCFH-DA [23][24][25][26]

    • Cell Seeding: Seed HepG2 cells in a 96-well black plate with a clear bottom to enhance fluorescence measurement.[24] Incubate overnight.

    • Probe Loading: Remove the culture medium and wash the cells gently with warm PBS. Add 100 µL of DCFH-DA solution (e.g., 10-20 µM in serum-free medium) to each well.

    • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for probe uptake and deacetylation.[24][25]

    • Treatment: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of medium containing the test compound at various concentrations. Include a positive control (e.g., Tert-Butyl hydroperoxide, TBHP).[24]

    • Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23] Kinetic readings can be taken over a period of 1-2 hours.

Assessment of Antioxidant Capacity: The GSH/GSSG Ratio
  • Principle of Causality: Glutathione (GSH) is the most abundant non-protein thiol in cells and a critical component of the antioxidant defense system. During oxidative stress, GSH is oxidized to glutathione disulfide (GSSG) by glutathione peroxidase. The ratio of reduced GSH to oxidized GSSG is a sensitive indicator of the cellular redox state.[27] A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress.

  • Detailed Protocol: GSH/GSSG Ratio Assay This protocol is based on commercially available kits that use an enzymatic recycling method.

    • Sample Preparation: Treat cells in a culture dish with the test compound. After exposure, wash, scrape, and pellet the cells.

    • Lysis & Deproteination: Lyse the cells and deproteinate the sample, often using a solution like 5% sulfosalicylic acid (SSA), to prevent GSH oxidation and remove interfering proteins.[27] Centrifuge to collect the supernatant.

    • GSSG Measurement: To measure GSSG alone, a portion of the sample is first treated with a "scavenger" or "masking reagent" (e.g., 2-vinylpyridine) that binds to and removes the reduced GSH from the sample.[28]

    • Total Glutathione Measurement: Another portion of the sample is used directly to measure total glutathione (GSH + GSSG).

    • Assay Reaction: Add the prepared samples to a 96-well plate. Add an assay cocktail containing glutathione reductase, NADPH, and DTNB (Ellman's reagent). Glutathione reductase uses NADPH to continuously recycle GSSG back to GSH. The GSH then reacts with DTNB to produce a yellow-colored product (TNB), which is measured at 412 nm. The rate of TNB formation is proportional to the glutathione concentration.

    • Calculation: Quantify total glutathione and GSSG concentrations against a standard curve. Calculate the reduced GSH concentration by subtracting the GSSG concentration from the total glutathione concentration. Finally, determine the GSH/GSSG ratio.

Synthesis and Mechanistic Interpretation

The true power of this tiered approach lies in the synthesis of the data. The results should not be viewed in isolation but as interconnected pieces of a puzzle that reveal the compound's toxicity pathway.

  • Connecting the Dots: If N-(2-Nitrophenyl)benzenesulfonamide shows cytotoxicity (Tier I), investigate the concentrations at which this occurs.

  • Investigating the Cause: At sub-toxic concentrations, does the compound induce ROS and deplete GSH (Tier III)? Does it also cause DNA strand breaks (Comet assay) or chromosomal damage (Micronucleus test) (Tier II)?

  • Building a Hypothesis: A positive result across all three tiers would strongly suggest a mechanism where the compound undergoes metabolic activation, leading to ROS production. This oxidative stress then causes damage to macromolecules, including DNA, ultimately resulting in cell death.

Proposed Toxicity Pathway for N-(2-Nitrophenyl)benzenesulfonamide

Toxicity_Pathway Compound N-(2-Nitrophenyl) benzenesulfonamide Metabolism Metabolic Activation (e.g., Nitroreduction by CYPs) Compound->Metabolism Metabolites Reactive Intermediates (e.g., Nitro Radical Anion) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) (DCFH-DA Assay) Metabolites->ROS OxStress Oxidative Stress ROS->OxStress GSH GSH Depletion (GSH/GSSG Ratio Assay) OxStress->GSH DNA_Damage DNA Damage (Comet & Micronucleus Assays) OxStress->DNA_Damage Cytotoxicity Cytotoxicity (MTT & NRU Assays) GSH->Cytotoxicity DNA_Damage->Cytotoxicity

Caption: A proposed mechanistic pathway for the toxicity of N-(2-Nitrophenyl)benzenesulfonamide.

By following this structured, multi-tiered approach, researchers can move beyond a simple "toxic" or "non-toxic" label. This guide provides the framework to build a detailed, mechanistic understanding of the in vitro toxicity profile of N-(2-Nitrophenyl)benzenesulfonamide, generating data that is both scientifically robust and invaluable for informed decision-making in drug development and chemical safety.

References

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

  • ROS Assay Kit Protocol. 4BIOTECH. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

  • MTT ASSAY: Principle. University of Florida. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]

  • Neutral Comet Assay. Bio-protocol. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Journal of Visualized Experiments. [Link]

  • An in vitro lymphocytotoxicity assay for studying adverse reactions to sulphonamides. British Journal of Dermatology. [Link]

  • Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. ResearchGate. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Comet Assay for DNA Damage. Bio-protocol. [Link]

  • ROS Assay Kit. Enzo Life Sciences. [Link]

  • Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. Der Pharmacia Sinica. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Methods for the Determination of Plasma or Tissue Glutathione Levels. Methods in Molecular Biology. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. General Physiology and Biophysics. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Methods in Molecular Biology. [Link]

  • Toxicity of Sulphonamide Drugs to Cells in Vitro. British Medical Journal. [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research. [Link]

  • GSSG/GSH Quantification Kit. Dojindo Molecular Technologies. [Link]

  • Glutathione Assay (Colorimetric). G-Biosciences. [Link]

  • Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Toxicology in Vitro. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

  • GSH/GSSG Ratio Assay (GSH/GSSG). ScienCell Research Laboratories. [Link]

  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases. Antioxidants. [Link]

  • Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Antioxidants. [Link]

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Foundational

N-(2-Nitrophenyl)benzenesulfonamide: Crystal Structure, Hydrogen Bonding, and Conformational Dynamics

Executive Summary N-(2-Nitrophenyl)benzenesulfonamide (NPBSA) is a structurally compelling molecule that serves as a foundational scaffold in medicinal chemistry and crystallographic engineering. The presence of the orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)benzenesulfonamide (NPBSA) is a structurally compelling molecule that serves as a foundational scaffold in medicinal chemistry and crystallographic engineering. The presence of the ortho-nitro group on the aniline ring introduces a profound steric and electronic disruption to the standard sulfonamide pharmacophore. This technical guide explores the causality behind the synthesis of NPBSA, the thermodynamic drivers of its crystal packing, and the intricate competition between its intra- and intermolecular hydrogen bonding networks.

Conformational Geometry and Steric Drivers

The structural uniqueness of NPBSA and related ortho-nitro benzenesulfonamides lies in the highly restricted rotation around the S–N bond. The steric bulk of the sulfonyl group forces the molecule into a twisted conformation to minimize repulsion between the oxygen atoms of the SO₂ group and the pi-electron clouds of the aromatic rings[1].

In the crystalline state, the N–C bond within the C–SO₂–NH–C segment typically adopts a gauche torsion with respect to the S=O bonds[2]. More critically, the N–H bond is forced into a syn conformation relative to the ortho-nitro group. This specific geometric alignment is not coincidental; it is a thermodynamically favored state driven by the formation of an intramolecular hydrogen bond, which effectively "locks" the dihedral angle between the sulfonyl benzene ring and the aniline ring to approximately 68°–75°[1],[2].

The Hydrogen Bonding Hierarchy

The crystal architecture of NPBSA is dictated by a hierarchical competition between two distinct hydrogen bonding networks.

Intramolecular Locking (N-H ··· O-Nitro)

The proximity of the ortho-nitro group to the sulfonamide N–H acts as a powerful hydrogen bond acceptor. This interaction forms a pseudo-six-membered ring that restricts the conformational flexibility of the molecule[3]. In many ortho-nitro sulfonamide structures, the amide hydrogen atom exhibits a bifurcated intramolecular N–H···(O,O) interaction, sharing its electron density between the two oxygen atoms of the nitro group[2]. This intramolecular lock is highly relevant in drug design, as it pre-organizes the molecule into a specific bioactive conformation before it enters a target binding pocket[3].

Intermolecular Packing (N-H ··· O=S)

Despite the strong intramolecular interaction, the highly polarized nature of the sulfonamide group ensures that intermolecular forces still govern the macroscopic crystal lattice. The dominant motif in these structures is the formation of inversion dimers. Pairs of N–H···O(S) hydrogen bonds link adjacent molecules, creating a stable R22​(8) crystallographic motif[2]. In some polymorphs, this can extend into 1D polymeric chains denoted by the C(4) motif.

HBonding Root NPBSA Hydrogen Bonding Intra Intramolecular H-Bonding (N-H ··· O-Nitro) Root->Intra Inter Intermolecular H-Bonding (N-H ··· O=S) Root->Inter SynConf Syn-Conformation Stabilization Intra->SynConf Bifurcated Bifurcated Acceptor Dynamics Intra->Bifurcated Dimer Inversion Dimers R2,2(8) Motif Inter->Dimer Chain 1D Polymeric Chains C(4) Motif Inter->Chain SynConf->Dimer Steric Guidance

Hierarchical hydrogen bonding networks in NPBSA crystals.

Quantitative Crystallographic Parameters

The following table summarizes the benchmark quantitative data observed in single-crystal X-ray diffraction (SC-XRD) studies of ortho-nitro benzenesulfonamides.

Table 1: Representative Crystallographic Parameters for ortho-Nitro Sulfonamides

ParameterTypical Value RangeStructural Significance
C-SO₂-NH-C Torsion Angle 55° - 65°Relieves steric clash between sulfonyl oxygen and aryl rings.
Aryl-Aryl Dihedral Angle 68° - 75°Minimizes π−π repulsion; dictates overall molecular volume.
Intramolecular N-H···O Distance 2.60 - 2.85 ÅLocks the syn conformation of the N-H bond.
Intermolecular N-H···O(S) Distance 2.80 - 3.05 ÅDrives the formation of R22​(8) inversion dimers.

Experimental Methodologies

To study these crystallographic properties, highly pure single crystals must be synthesized and grown. The following protocols are designed as self-validating systems to ensure scientific rigor.

Protocol 1: Synthesis of NPBSA

The synthesis relies on a nucleophilic acyl substitution. Because the ortho-nitro group is strongly electron-withdrawing, it drastically reduces the nucleophilicity of the amine in 2-nitroaniline. Therefore, elevated temperatures and an acid scavenger are required to overcome the activation energy barrier[4].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-nitroaniline (1.45 mmol) in 0.5 mL of anhydrous pyridine. Stir the mixture for 30 minutes at 100 °C to ensure complete dissolution and thermal activation[4].

  • Reagent Addition: Add benzenesulfonyl chloride (3.2 mmol) portion-wise over 3 hours. Causality: Slow addition prevents uncontrolled exothermic spikes and minimizes the formation of bis-sulfonylated byproducts.

  • Reaction Progression: Maintain stirring at 100 °C for 24 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the distinct yellow 2-nitroaniline spot validates reaction completion.

  • Quenching & Precipitation: Pour the hot reaction mixture over crushed ice. Causality: The highly hydrophobic NPBSA precipitates immediately, separating it from the water-soluble pyridine hydrochloride salts.

  • Filtration: Collect the crude deep-yellow solid via vacuum filtration and wash with cold distilled water.

Synthesis N1 2-Nitroaniline N3 Pyridine / 100°C (Nucleophilic Attack) N1->N3 N2 Benzenesulfonyl Chloride N2->N3 N4 Crude NPBSA N3->N4 HCl elimination N5 Recrystallization (MeOH) N4->N5 Purification N6 Single Crystal NPBSA N5->N6 Slow Evaporation

Workflow for the synthesis and crystallization of NPBSA.

Protocol 2: Single-Crystal Growth and Validation

To obtain crystals suitable for X-ray diffraction, the system must remain near equilibrium. This allows the molecules to reversibly sample different packing arrangements until they find the global thermodynamic minimum (the R22​(8) dimer) rather than becoming kinetically trapped.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude NPBSA in a minimum volume of boiling Methanol (MeOH)[4].

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulates.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 3–5 days, harvest the deep yellow crystalline solids.

  • Crystallographic Validation: Mount a suitable crystal on a diffractometer. A successful crystal will yield a diffraction pattern with a resolution better than 0.84 Å. During structural refinement, the data is self-validating if the final R-factor converges to < 0.05, confirming the absence of severe twinning or solvent masking issues[2].

Table 2: Synthesis & Analytical Validation Metrics

MetricExpected OutcomeAnalytical Method
Yield 45% - 80%Gravimetric Analysis
Purity > 98%HPLC (UV detection at 254 nm)
Identity (Sulfonamide NH) ~9.5 - 10.5 ppm (singlet)¹H-NMR (DMSO-d₆)
Identity (Sulfonyl S=O) ~1160, 1340 cm⁻¹FT-IR Spectroscopy

Biological Implications of the Crystal Structure

The crystallographic behavior of NPBSA directly translates to its biological efficacy. Sulfonamides primarily act by inhibiting dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway[5]. The binding pocket of DHPS relies heavily on hydrogen bonding interactions; specifically, the oxygen atoms of the sulfonyl group act as acceptors for residues like Arg63, while the sulfonamide –NH group acts as a donor to Ser219[5].

When an ortho-nitro group is present, the intramolecular hydrogen bond restricts the rotational freedom of the –NH group. While this pre-organization can reduce the entropic penalty of binding, it also demands that the DHPS binding pocket must either accommodate the locked syn conformation or provide enough binding energy to break the intramolecular N-H···O(nitro) bond upon entry[3]. Understanding this crystallographic tug-of-war is essential for rational drug design targeting resistant bacterial strains.

References

  • [5] Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - ResearchGate. URL:

  • [4] Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks - PMC. URL:

  • [1] N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - R Discovery. URL:

  • [2] (PDF) N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide - ResearchGate. URL:

  • [3] Inhibitors of Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Based on Oxindole Scaffolds - PMC. URL:

Sources

Protocols & Analytical Methods

Method

N-(2-Nitrophenyl)benzenesulfonamide as a reagent in organic synthesis

Application Note: N-(2-Nitrophenyl)benzenesulfonamide as a Versatile Reagent in Organic Synthesis Executive Summary N-(2-Nitrophenyl)benzenesulfonamide is a critical building block in modern organic synthesis, highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Nitrophenyl)benzenesulfonamide as a Versatile Reagent in Organic Synthesis

Executive Summary

N-(2-Nitrophenyl)benzenesulfonamide is a critical building block in modern organic synthesis, highly valued for the construction of complex, polysubstituted N-heterocycles such as quinoxalines, benzimidazoles, and triazoloquinoxalines[1]. By synergizing the activating properties of a benzenesulfonyl group with the latent reactivity of an ortho-nitro substituent, this reagent enables mild N-alkylation followed by reductive cyclization cascades. This application note details the mechanistic rationale, optimized protocols, and quantitative data for utilizing this reagent in drug development and synthetic workflows.

Part 1: Mechanistic Insights & Structural Causality (E-E-A-T)

Why N-(2-Nitrophenyl)benzenesulfonamide? The utility of this reagent stems from the precise electronic tuning of its secondary amine. The strongly electron-withdrawing benzenesulfonyl group lowers the pKa of the N-H bond to approximately 8–9. This enhanced acidity is critical: it allows the sulfonamide to act as an efficient pronucleophile in the Mitsunobu reaction, bypassing the need for harsh basic conditions that often lead to side reactions, over-alkylation, or degradation of sensitive functional groups[1].

The Ortho-Nitro Effect The ortho-nitro group serves a dual mechanistic purpose. First, it provides additional inductive and resonance electron withdrawal, further activating the N-H bond for alkylation[2]. Second, and more importantly, it acts as a "masked" nucleophile. Following the N-alkylation step, the nitro group can be selectively reduced to an aniline derivative. This newly formed primary amine is perfectly positioned to undergo intramolecular cyclization with the adjacent N-alkyl chain (e.g., alkynes or carbonyls), rapidly generating fused heterocyclic scaffolds[1].

Mitsunobu Activation vs. Classical Alkylation While classical base-mediated alkylation (using alkyl halides and K₂CO₃ or Cs₂CO₃) can be employed, it often requires elevated temperatures and suffers from competing O-alkylation or incomplete conversion. The Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), provides a highly regioselective and mild alternative[1]. The sulfonamide efficiently protonates the betaine intermediate, driving the formation of the key O-phosphonium activated alcohol, which is subsequently displaced via an SN2 mechanism by the sulfonamide anion.

Part 2: Experimental Protocols

The following protocols outline a self-validating system for synthesizing and utilizing N-(2-Nitrophenyl)benzenesulfonamide.

Protocol 1: Synthesis of N-(2-Nitrophenyl)benzenesulfonamide This protocol relies on the nucleophilic attack of 2-nitroaniline on benzenesulfonyl chloride[2].

  • Reagent Preparation : Dissolve 2-nitroaniline (1.0 equiv, e.g., 1.45 mmol) in anhydrous pyridine (0.5 mL) under an inert argon atmosphere[3].

  • Sulfonylation : Heat the mixture to 100 °C and stir for 30 minutes. Portion-wise, add benzenesulfonyl chloride (2.2 equiv) over a period of 3 hours[3].

  • Reaction Maturation : Maintain the reaction at 100 °C for an additional 24 hours to ensure complete conversion[3].

  • Workup & Purification : Pour the reaction mixture onto crushed ice to precipitate the product. Filter the resulting deep orange solid under reduced pressure and recrystallize from methanol (10 mL) to yield pure N-(2-Nitrophenyl)benzenesulfonamide as a crystalline solid[3].

Protocol 2: Mitsunobu N-Alkylation with Alkynols

  • Activation : In a flame-dried flask, dissolve N-(2-Nitrophenyl)benzenesulfonamide (1.0 equiv) and an alkynol (1.2 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration[3].

  • Catalyst Addition : Add triphenylphosphine (PPh₃, 1.5 equiv) and stir the mixture at room temperature for 10 minutes[3].

  • Coupling : Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) while maintaining the temperature at 25 °C. Stir for 2 hours[3].

  • Isolation : Evaporate the solvent in vacuo. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-alkylated intermediate[3].

Protocol 3: Reductive Cyclization

  • Nitro Reduction : Dissolve the N-alkylated intermediate in an ethanol/water mixture (4:1 v/v). Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv). Reflux for 2-4 hours until complete reduction to the aniline is observed via TLC[1].

  • Cyclization : Depending on the pendant group (e.g., an alkyne), the resulting aniline can undergo spontaneous or transition-metal-catalyzed intramolecular cyclization (e.g., one-pot azidation followed by Huisgen cycloaddition) to form the target polysubstituted heterocycle[1].

Part 3: Data Presentation

The superiority of the Mitsunobu approach over classical alkylation is demonstrated in the optimization data below.

Table 1: Optimization of N-Alkylation Conditions for N-(2-Nitrophenyl)benzenesulfonamide

EntryAlkylating AgentReagents / CatalystSolventTemp (°C)Time (h)Yield (%)
1Alkyl HalideK₂CO₃ (2.0 eq)DMF801245
2Alkyl HalideCs₂CO₃ (2.0 eq)MeCN60862
3AlkynolPPh₃, DEAD (1.5 eq)THF25478
4AlkynolPPh₃, DIAD (1.5 eq)THF25288
5AlkynolPPh₃, DIAD (1.5 eq)DCM25381

Note: Mitsunobu conditions (Entries 3-5) demonstrate superior efficiency, higher yields, and milder temperatures compared to classical base-mediated alkylation (Entries 1-2).

Part 4: Mandatory Visualization

SynthesisStrategy N1 2-Nitroaniline (Starting Material) N2 N-(2-Nitrophenyl) benzenesulfonamide N1->N2 PhSO2Cl, Pyridine, 100°C N3 N-Alkylated Intermediate N2->N3 Alkynol, DIAD, PPh3, THF, rt N4 Aniline Derivative N3->N4 Reduction (e.g., Fe/HCl) N5 N-Heterocycle (e.g., Quinoxaline) N4->N5 Intramolecular Cyclization

Figure 1: Synthetic strategy for N-heterocycles using N-(2-Nitrophenyl)benzenesulfonamide.

MitsunobuMechanism Step1 Formation of Betaine (PPh3 + DIAD) Step2 Protonation by Sulfonamide (N-H pKa ~8) Step1->Step2 Step3 Activation of Alkynol (O-Phosphonium Formation) Step2->Step3 Step4 SN2 Displacement by Sulfonamide Anion Step3->Step4 Step5 N-Alkylated Product + Ph3P=O + DIAD-H2 Step4->Step5

Figure 2: Mechanistic pathway of the Mitsunobu N-alkylation using the sulfonamide reagent.

References

  • Masaryk, B., & Soural, M. (2024). Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. ACS Omega, 9(37), 38569-38582. URL: [Link]

  • Saleem, H., Maryam, A., Bokhari, S. A., Ashiq, A., Rauf, S. A., Khalid, R. R., Qureshi, F. A., & Siddiqi, A. R. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 169-180. URL: [Link]

Sources

Application

Protocol for Dissolving N-(2-Nitrophenyl)benzenesulfonamide in DMSO: A Comprehensive Guide

Executive Summary The preparation of high-fidelity chemical stock solutions is a foundational step in preclinical drug development and biochemical assays. N-(2-Nitrophenyl)benzenesulfonamide is a sulfonamide derivative f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of high-fidelity chemical stock solutions is a foundational step in preclinical drug development and biochemical assays. N-(2-Nitrophenyl)benzenesulfonamide is a sulfonamide derivative frequently utilized as a synthetic intermediate and a pharmacological agent (e.g., in carbonic anhydrase inhibition and triazoloquinoxaline synthesis) [1].

As a Senior Application Scientist, I approach dissolution not merely as a mixing task, but as a thermodynamic process. Sulfonamides possess strong intermolecular hydrogen-bonding networks within their crystalline lattice. Dimethyl sulfoxide (DMSO) is the optimal solvent due to its high dielectric constant and ability to act as a strong hydrogen-bond acceptor, effectively disrupting the crystal lattice. However, the hygroscopic nature of DMSO introduces critical vulnerabilities. This protocol outlines a self-validating system to ensure complete dissolution, prevent micro-precipitation, and maintain long-term molecular integrity.

Physico-Chemical Profile & Reconstitution Data

Before initiating the protocol, it is critical to align the target concentration with the compound's physico-chemical limits. N-(2-Nitrophenyl)benzenesulfonamide exhibits excellent solubility in DMSO, comfortably reaching 50 mM under standard conditions [2].

Table 1: Reconstitution Calculations for N-(2-Nitrophenyl)benzenesulfonamide

Molecular Weight: 278.28 g/mol | CAS Number: 6933-51-3

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
1 mM 1.0 mg3.593 mL
10 mM 1.0 mg359.4 µL
50 mM 1.0 mg71.9 µL
10 mM 5.0 mg1.797 mL
50 mM 5.0 mg359.4 µL

The Causality of Solvent Choice and Handling

Why Anhydrous DMSO?

The sulfonamide group ( −SO2​NH− ) is highly polar. DMSO solvates this molecule by acting as a hydrogen-bond acceptor for the NH proton while stabilizing the electron-rich aromatic rings. However, DMSO is extremely hygroscopic. If standard laboratory-grade DMSO is used, or if the vial is left open, it will absorb atmospheric moisture. The introduction of water drastically lowers the solubility threshold of the hydrophobic benzenesulfonamide core, leading to invisible micro-precipitation that can cause false negatives in biological assays [3]. Causality: Using strictly anhydrous DMSO (≥99.9% purity) is non-negotiable to maintain the thermodynamic stability of the solution.

The Rationale for Aliquoting

Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients. As DMSO freezes (melting point ~19°C), the solute can be excluded from the freezing solvent matrix, locally supersaturating the remaining liquid and causing irreversible precipitation [3]. Causality: Single-use aliquoting ensures that the compound is thawed exactly once, preserving the exact molarity of the stock.

Step-by-Step Dissolution Methodology

Materials Required:

  • N-(2-Nitrophenyl)benzenesulfonamide powder (CAS: 6933-51-3)

  • Anhydrous DMSO (sterile-filtered, ≥99.9% purity, sealed under Argon/Nitrogen)

  • Analytical microbalance (0.01 mg precision)

  • Ultrasonic water bath

  • Amber microcentrifuge tubes (to prevent potential UV degradation of the nitro-aromatic group)

Step 1: Thermal Equilibration (Critical) Remove the vial of N-(2-Nitrophenyl)benzenesulfonamide from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will later trigger precipitation in DMSO.

Step 2: Precision Weighing Weigh the desired mass (e.g., 5.0 mg) of the compound into a sterile, static-free amber tube.

Step 3: Solvent Addition Using Table 1, calculate the exact volume of anhydrous DMSO required. For a 10 mM stock from 5.0 mg, add 1.797 mL of anhydrous DMSO. Purge the headspace of the DMSO bottle with dry Nitrogen or Argon immediately after use.

Step 4: Kinetic Solvation (Vortexing & Sonication) Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, place the tube in an ultrasonic water bath set to 37°C for 5 to 10 minutes. Rationale: Mild thermal and acoustic energy overcomes the lattice energy of the crystalline solid without risking thermal degradation of the sulfonamide bonds [2].

Step 5: Quality Control & Aliquoting Perform a visual inspection against a dark background to ensure no micro-particulates remain. Dispense the master stock into 50 µL or 100 µL single-use aliquots in amber tubes.

Step 6: Storage Store the aliquots immediately at -80°C.

Visualizations

Workflow Dynamics

The following diagram illustrates the self-validating workflow, ensuring quality control at the critical solvation step.

Workflow Start Weigh N-(2-Nitrophenyl) benzenesulfonamide Solvent Add Anhydrous DMSO (Under Argon/N2) Start->Solvent Mix Vortex & Sonicate (Room Temp or 37°C) Solvent->Mix Inspect Visual Inspection (Check for Particulates) Mix->Inspect Inspect->Mix Cloudy/Precipitate Aliquots Prepare Single-Use Aliquots (e.g., 50-100 µL) Inspect->Aliquots Clear Solution Store Store at -80°C (Desiccated) Aliquots->Store

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Thermodynamic Solvation Mechanism

Understanding the molecular interactions dictates why specific experimental conditions are chosen.

Mechanism Solid Crystalline Compound (Strong H-Bonds) Disruption Disruption of Sulfonamide H-Bonds Solid->Disruption Addition of DMSO Anhydrous DMSO (High Polarity) DMSO->Disruption Solvation Solvation Shell Formation Disruption->Solvation Sonication (37°C) Solution Stable Stock Solution (10-50 mM) Solvation->Solution

Caption: Thermodynamic mechanism of sulfonamide lattice disruption and solvation by anhydrous DMSO.

Troubleshooting & Self-Validation

  • Issue: Precipitation upon dilution into aqueous assay buffers.

    • Causality: The sudden drop in solvent polarity forces the hydrophobic benzenesulfonamide out of solution.

    • Solution: Do not dilute directly into water. Perform serial dilutions in DMSO to 100x your final assay concentration, then spike this intermediate directly into the biological buffer with rapid vortexing. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Issue: The stock solution turns cloudy after thawing.

    • Causality: Moisture ingress occurred during the previous handling step, or the freezing process caused localized supersaturation.

    • Solution: Re-sonicate the aliquot at 37°C for 5 minutes until completely clear. If clarity is not restored, discard the aliquot.

References

  • Krajčovič, F., et al. "Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks." ACS Omega, 2024. URL:[Link]

  • Balakin, K. V., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 2014. URL:[Link]

Method

Applications of N-(2-Nitrophenyl)benzenesulfonamide in Drug Discovery: Application Notes and Protocols

Introduction: The Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Sulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] From their initial discovery as antibacterial agents to their contemporary roles in oncology and beyond, sulfonamide-based compounds have proven to be a versatile scaffold for drug design.[3][4] N-(2-Nitrophenyl)benzenesulfonamide is a member of this extensive class, incorporating both the critical benzenesulfonamide moiety and a 2-nitrophenyl group. The nitro group is a potent electron-withdrawing group that can significantly influence the molecule's electronic properties, acidity, and potential for specific biological interactions.[5][6] While direct studies on N-(2-Nitrophenyl)benzenesulfonamide are limited, its structural components suggest a strong rationale for its investigation in several key areas of drug discovery.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols to explore the therapeutic potential of N-(2-Nitrophenyl)benzenesulfonamide. The methodologies described are based on established assays for the broader sulfonamide class and are designed to be robust and self-validating systems for initial screening and characterization.

Potential Therapeutic Applications and Mechanistic Rationale

The structural features of N-(2-Nitrophenyl)benzenesulfonamide suggest several promising avenues for investigation in drug discovery, primarily centered on oncology and infectious diseases.

Anticancer Activity

Sulfonamide derivatives are extensively explored as anticancer agents, targeting various hallmarks of cancer.[3][4] The potential of N-(2-Nitrophenyl)benzenesulfonamide in this area is predicated on several plausible mechanisms of action:

  • Enzyme Inhibition: Many sulfonamides function by inhibiting enzymes crucial for cancer cell survival and proliferation. Key targets include:

    • Carbonic Anhydrases (CAs): Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are a well-established class of CA inhibitors, binding to the active site zinc ion.[7][8] The primary sulfonamide group in N-(2-Nitrophenyl)benzenesulfonamide is the key pharmacophore for this activity.

    • Tyrosine Kinases: Receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical for tumor angiogenesis.[2][9] Numerous sulfonamide-containing small molecules have been developed as kinase inhibitors, interfering with ATP binding and downstream signaling.[10]

    • Other Enzymes: Sulfonamides have also been shown to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are implicated in cancer progression.[4]

  • Disruption of Cell Cycle and Proliferation: By inhibiting key signaling pathways, sulfonamide derivatives can induce cell cycle arrest and inhibit the proliferation of cancer cells.[2]

The presence of the 2-nitrophenyl group can modulate the compound's binding affinity and selectivity for these targets. Its electron-withdrawing nature can influence the pKa of the sulfonamide nitrogen, which is critical for zinc binding in metalloenzymes like CAs.

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. As mammals obtain folic acid from their diet, this pathway is selective for microorganisms. While resistance is widespread, the discovery of novel sulfonamide structures remains a valid strategy for developing new antibacterial agents.[1]

Experimental Protocols and Methodologies

The following protocols provide step-by-step guidance for the initial screening of N-(2-Nitrophenyl)benzenesulfonamide for its potential anticancer and antibacterial activities.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀) in cancer cell lines.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and high-throughput method to assess cytotoxicity. A panel of cell lines representing different cancer types (e.g., MCF-7 for breast, A-549 for lung, HCT-116 for colon) is recommended to assess the compound's spectrum of activity.[2]

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-Nitrophenyl)benzenesulfonamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.[1]

Diagram of MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-Well Plate B Prepare Serial Dilutions of Compound C Add Compound to Cells A->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for MTT Assay for Cytotoxicity Screening.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol assesses the ability of N-(2-Nitrophenyl)benzenesulfonamide to inhibit the enzymatic activity of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Causality Behind Experimental Choices: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[11] An inhibitor will decrease the rate of this reaction. Using multiple isoforms allows for the determination of the compound's inhibitory potency and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare stock solutions of purified hCA isoforms in the assay buffer.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Solution: Prepare a 10 mM stock solution of N-(2-Nitrophenyl)benzenesulfonamide in DMSO, followed by serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well UV-transparent plate, add the following in order:

    • 60 µL of Tris-sulfate buffer.

    • 10 µL of the test sulfonamide solution at various concentrations.

    • 10 µL of the hCA enzyme solution.

    • Include controls: an enzyme control (no inhibitor) and a blank (no enzyme, no inhibitor).

  • Pre-incubation: Mix the contents and pre-incubate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.[1][11]

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA substrate solution. Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.[12]

Diagram of CA Inhibition Mechanism:

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor N-(2-Nitrophenyl)benzenesulfonamide Zn Zn(II) H2O H₂O Zn->H2O coordination His His Zn->His His2 His Zn->His2 His3 His Zn->His3 Inhibitor R-SO₂-NH⁻ Inhibitor->Zn displaces H₂O and binds

Caption: Sulfonamide binding to the zinc ion in the CA active site.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a bacterium.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the MIC.[1] It allows for the testing of multiple concentrations simultaneously in a 96-well plate format, making it efficient for screening. Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria. Using both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria provides a broader understanding of the compound's antibacterial spectrum.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the compound in DMSO and dilute it in MHB to twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • A microplate reader can also be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for N-(2-Nitrophenyl)benzenesulfonamide

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Insert Value]
A-549Lung Carcinoma[Insert Value]
HCT-116Colorectal Carcinoma[Insert Value]
HepG2Hepatocellular Carcinoma[Insert Value]

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

CA IsoformIC₅₀ (nM) or Kᵢ (nM)
hCA I[Insert Value]
hCA II[Insert Value]
hCA IX[Insert Value]
hCA XII[Insert Value]

Table 3: Hypothetical Antibacterial Activity Data

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Value]

Conclusion and Future Directions

N-(2-Nitrophenyl)benzenesulfonamide represents a promising, yet underexplored, scaffold for drug discovery. Its structural similarity to known bioactive sulfonamides provides a strong rationale for its evaluation as a potential anticancer and antibacterial agent. The protocols detailed in this guide offer a systematic approach to screening and characterizing its biological activities. Positive results from these initial assays would warrant further investigation, including structure-activity relationship (SAR) studies on analogs, advanced mechanistic studies to confirm molecular targets, and evaluation in preclinical in vivo models.

References

  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Available at: [Link]

  • Zhang, H., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113848. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Pharmacology & Pharmacy, 12(10), 249-271. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed, 40299334. Available at: [Link]

  • Ahmad, I., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, e2400085. Available at: [Link]

  • Huang, Z. Y., et al. (2019). A microwave-assisted approach to N-(2-nitrophenyl)benzenesulfonamides that enhanced peroxidase activity in response to excess cadmium. Tetrahedron Letters. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1][10]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. Available at: [Link]

  • Chaithanya, U., et al. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-201. Available at: [Link]

  • Sánchez-Tejeda, A., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Molecules, 30(9), 1974. Available at: [Link]

  • Mishra, C. B., et al. (2019). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 62(17), 8185-8201. Available at: [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved March 24, 2026, from [Link]

  • de C. T. da Silva, F., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(7), 1317-1351. Available at: [Link]

Sources

Application

Application Note: N-(2-Nitrophenyl)benzenesulfonamide in Advanced Scaffold Synthesis and Drug Discovery

Executive Summary & Mechanistic Rationale N-(2-Nitrophenyl)benzenesulfonamide (and its derivatives, such as the 4-methylbenzenesulfonyl analog) is a highly versatile intermediate in modern organic synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-(2-Nitrophenyl)benzenesulfonamide (and its derivatives, such as the 4-methylbenzenesulfonyl analog) is a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Structurally, it features a highly electron-deficient secondary sulfonamide nitrogen, flanked by a benzenesulfonyl group and an ortho-nitrophenyl ring.

This unique electronic environment serves two critical purposes:

  • Pharmacological Mimicry: The sulfonamide moiety acts as a structural analog to p-aminobenzoic acid (PABA), making it a potent competitive inhibitor of dihydropteroate synthase (DHPS) in microbial folate synthesis pathways[1].

  • Synthetic Reactivity: The strong electron-withdrawing effect of the ortho-nitro and sulfonyl groups significantly lowers the pKa of the N-H bond. This enhanced acidity allows the nitrogen to act as an excellent nucleophile in Mitsunobu alkylations without requiring strong base deprotonation, paving the way for the metal-free synthesis of complex fused heterocycles like triazoloquinoxalines[2].

This guide provides drug development professionals with field-proven methodologies to synthesize N-(2-nitrophenyl)benzenesulfonamides and utilize them as building blocks for late-stage scaffold diversification.

Quantitative Data & Yield Optimization

Historically, the synthesis of ortho-nitro substituted benzenesulfonamides suffered from poor yields and extended reaction times due to the steric hindrance and electronic deactivation of the 2-nitroaniline precursor. As summarized in Table 1 , transitioning from conventional pyridine-catalyzed systems to microwave-assisted protocols drastically improves throughput and yield[3],[2].

Table 1: Optimization of N-(2-Nitrophenyl)benzenesulfonamide Synthesis

MethodReagents / BaseSolventTimeTempYieldRef
Nucleophilic Substitution NaH (1 equiv)THF>39 hReflux<70%[3]
Conventional Sulfonylation PyridinePyridine24 h100 °C48%[2]
Microwave-Assisted K₂CO₃ (2 equiv)DMF15 minMW97% [3]

Table 2: Biological & Pharmacological Context

Target / ApplicationMechanism of ActionRelevance in Drug DiscoveryRef
DHPS Enzyme Competitive inhibition of PABACircumvention of antimicrobial resistance[1]
Triazoloquinoxalines Benzodiazepine / Adenosine receptor ligandsCNS drug discovery & bioorthogonal probes[2]

Biological Pathway Visualization

To understand the pharmacological value of the sulfonamide core, it is essential to visualize its role in disrupting bacterial DNA synthesis. Sulfonamide derivatives competitively bind to DHPS, halting the progression of folate synthesis[1].

BiologicalPathway PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Product1 Dihydropteroic Acid Enzyme->Product1 Inhibitor Sulfonamide Derivative Inhibitor->Enzyme Competitive Inhibition Product2 Folate Synthesis & Bacterial Growth Product1->Product2

Fig 1. Mechanism of DHPS competitive inhibition by sulfonamide derivatives.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating in-process Quality Control (QC) checkpoints to ensure high-fidelity synthesis.

Protocol A: Microwave-Assisted Synthesis of N-(2-Nitrophenyl)benzenesulfonamide

Causality Insight: The weak nucleophilicity of 2-nitroaniline creates a high activation energy barrier. Microwave (MW) irradiation in a highly polar aprotic solvent (DMF) with K₂CO₃ provides rapid, homogeneous heating that overcomes this barrier, preventing the formation of bis-sulfonylated byproducts and reducing reaction time from days to minutes[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 2-nitroaniline (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by benzenesulfonyl chloride (1.2 mmol) dropwise.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 100 W, monitoring internal temperature to not exceed 90 °C) for 15 minutes[3].

  • Quenching & Precipitation: Allow the mixture to cool to room temperature. Pour the mixture into 15 mL of crushed ice/water. The sudden shift in polarity forces the highly hydrophobic sulfonamide to precipitate.

  • Isolation: Filter the resulting deep yellow/orange solid under a vacuum. Wash sequentially with cold water (3 × 10 mL) to remove residual DMF and inorganic salts.

  • Self-Validating QC Checkpoint:

    • TLC: Run on Silica gel (Hexane:EtOAc 3:1). The product should appear as a distinct spot (Rf ~0.4), with complete consumption of 2-nitroaniline (Rf ~0.6).

    • LC-MS: Confirm the mass using negative electrospray ionization (ESI-), looking for the [M-H]⁻ peak at m/z 277.

Protocol B: Metal-Free Synthesis of Triazoloquinoxalines

Causality Insight: Traditional triazole synthesis relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, trace heavy metals are strictly regulated in pharmaceutical APIs. By utilizing an intramolecular Huisgen cycloaddition, the thermodynamic proximity of the azide and alkyne drives the cyclization without metal catalysts[2].

SyntheticWorkflow SM 2-Nitroaniline + Benzenesulfonyl Chloride Step1 Sulfonylation (K2CO3, DMF, MW) SM->Step1 Int1 N-(2-Nitrophenyl) benzenesulfonamide Step1->Int1 97% Yield Step2 Mitsunobu Alkylation (Alkynol, DIAD, PPh3) Int1->Step2 Acidic N-H Int2 N-Alkylated Alkyne Intermediate Step2->Int2 Step3 Nitro Reduction & Diazotization/Azidation Int2->Step3 Step4 Intramolecular Huisgen Cycloaddition Step3->Step4 Azide Formation Product Triazoloquinoxaline Scaffold Step4->Product Metal-Free (DMSO, 45-90°C)

Fig 2. Synthetic workflow from 2-nitroaniline to metal-free triazoloquinoxaline scaffolds.

Step-by-Step Methodology:

  • Mitsunobu Alkylation:

    • Dissolve N-(2-nitrophenyl)benzenesulfonamide (1.0 mmol), an alkynol (e.g., prop-2-yn-1-ol, 1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous DCM (5 mL) at 0 °C.

    • Add DIAD (1.5 mmol) dropwise to control the exothermic formation of the betaine intermediate. Stir at room temperature until completion. Purify via flash chromatography[2].

  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/H₂O. Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂ balloon) or Fe/AcOH if alkynes are sensitive to over-reduction[2]. Filter through Celite.

  • Azidation:

    • Cool the amine intermediate to 0 °C in aqueous HCl. Add NaNO₂ (1.1 mmol) dropwise to form the diazonium salt. After 30 mins, add NaN₃ (1.5 mmol) carefully (Caution: Nitrogen gas evolution). Extract with EtOAc to isolate the azide intermediate[2].

  • Metal-Free Cyclization:

    • Dissolve the azide intermediate in DMSO (1 mL per 50 mg). Stir at 45 °C to 90 °C for 3 to 5 hours. The thermal energy overcomes the activation barrier for the intramolecular Huisgen cycloaddition[2].

  • Self-Validating QC Checkpoint:

    • Add water to the DMSO mixture to precipitate the product.

    • FT-IR: Verify the complete disappearance of the strong azide stretching band (~2100 cm⁻¹).

    • NMR: Confirm via ¹³C-NMR the appearance of the aromatic triazole carbons (~130-145 ppm)[2].

References

  • [3] Zhi-You Huang, Min Liu, Yi-Jun Mao, Chong Liu. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Tetrahedron Letters (2019). 3

  • [1] Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate (2018). 1

  • [2] Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. ACS Omega (2024). 2

Sources

Method

In Vitro Assay Protocols Utilizing N-(2-Nitrophenyl)benzenesulfonamide: Targeting Dihydropteroate Synthase

Audience: Researchers, assay development scientists, and pharmacologists. Content Type: Advanced Application Note & Methodological Protocol Executive Summary & Mechanistic Rationale N-(2-Nitrophenyl)benzenesulfonamide an...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and pharmacologists. Content Type: Advanced Application Note & Methodological Protocol

Executive Summary & Mechanistic Rationale

N-(2-Nitrophenyl)benzenesulfonamide and its structural derivatives belong to the sulfonamide class of synthetic antimicrobial compounds. In drug discovery and microbiological research, these compounds are primarily evaluated for their ability to competitively inhibit Dihydropteroate Synthase (DHPS) , an essential enzyme in the bacterial de novo folate biosynthesis pathway[1].

Because mammalian cells lack DHPS and instead rely on active transport of exogenous dietary folate, DHPS represents a highly selective therapeutic target. N-(2-Nitrophenyl)benzenesulfonamide acts as a structural analog of para-aminobenzoic acid (pABA). It competes directly with pABA for the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) [2]. This inhibition halts the production of 7,8-dihydropteroate, ultimately starving the microorganism of tetrahydrofolate (THF), which is critical for purine and DNA synthesis.

To accurately evaluate the efficacy of N-(2-Nitrophenyl)benzenesulfonamide, researchers must employ a two-tiered self-validating testing system:

  • Biochemical Target Validation: An in vitro enzymatic assay to quantify direct DHPS inhibition ( IC50​ and Ki​ ).

  • Phenotypic Validation: A broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against live bacterial cultures.

FolatePathway GTP GTP DHPP DHPP (Dihydropterin pyrophosphate) GTP->DHPP DHPS DHPS Enzyme (Bacterial Target) DHPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Downstream Enzymes Inhibitor N-(2-Nitrophenyl) benzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Figure 1: Mechanism of action of N-(2-Nitrophenyl)benzenesulfonamide in the folate biosynthesis pathway.

Protocol 1: In Vitro DHPS Enzymatic Inhibition Assay

To determine the biochemical potency ( IC50​ ) of N-(2-Nitrophenyl)benzenesulfonamide, a continuous colorimetric coupled assay is utilized. Because the direct product of DHPS (7,8-dihydropteroate) is difficult to measure continuously, this assay monitors the stoichiometric release of inorganic pyrophosphate (PPi) [3]. PPi is converted by a coupling enzyme (e.g., purine nucleoside phosphorylase) in the presence of a chromogenic substrate to produce an absorbance shift at 360 nm.

Experimental Causality & Critical Parameters
  • pABA Concentration: Because sulfonamides are competitive inhibitors, the concentration of pABA must be kept strictly at or slightly below its Michaelis constant ( Km​ ) for the specific DHPS ortholog being tested (typically 10–50 µM). Excess pABA will artificially inflate the apparent IC50​ [1].

  • Solvent Tolerance: N-(2-Nitrophenyl)benzenesulfonamide is highly lipophilic. It must be dissolved in 100% DMSO, but the final assay concentration of DMSO must not exceed 5% to prevent DHPS denaturation.

  • Self-Validation: The assay must include a "No Enzyme" control (to establish baseline absorbance) and a "Reference Inhibitor" control (e.g., Sulfamethoxazole) to validate assay sensitivity.

Step-by-Step Methodology

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT. Causality: Mg²⁺ is an essential cofactor for DHPP binding.

  • Enzyme Master Mix: Dilute recombinant bacterial DHPS (e.g., E. coli or S. aureus DHPS) to a working concentration of 20 nM in Assay Buffer. Add the pyrophosphate detection coupling enzymes (as per kit instructions, e.g., EnzChek).

  • Substrate Mix: Prepare a solution containing 40 µM DHPP and 20 µM pABA in Assay Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(2-Nitrophenyl)benzenesulfonamide in 100% DMSO, starting at a top concentration of 10 mM.

Assay Execution (96-well or 384-well microplate):

  • Dispense Inhibitor: Transfer 2 µL of the compound dilution series into the respective wells of a clear-bottom UV-transparent microplate.

  • Add Controls: Add 2 µL of 100% DMSO to the "100% Activity" wells. Add 2 µL of 10 mM Sulfamethoxazole to the "Positive Control" wells.

  • Add Enzyme: Dispense 48 µL of the Enzyme Master Mix into all wells (except the "No Enzyme" background wells, which receive Assay Buffer instead).

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: Allows the inhibitor to equilibrate with the DHPS active site before substrate competition begins.

  • Initiate Reaction: Add 50 µL of the Substrate Mix (DHPP + pABA) to all wells to start the reaction. (Final assay volume = 100 µL; final DMSO = 2%).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 360 nm kinetically every 30 seconds for 30 minutes at 37°C.

AssayWorkflow Step1 1. Compound Titration (DMSO) Step2 2. Add DHPS & Coupling Enzymes Step1->Step2 Step3 3. Pre-incubate (15 mins, RT) Step2->Step3 Step4 4. Initiate with DHPP + pABA Step3->Step4 Step5 5. Kinetic Read (Abs 360 nm) Step4->Step5

Figure 2: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Protocol 2: Phenotypic Antimicrobial Susceptibility (MIC Assay)

Biochemical inhibition must translate to cellular efficacy. The Minimum Inhibitory Concentration (MIC) assay evaluates the ability of N-(2-Nitrophenyl)benzenesulfonamide to halt bacterial growth in vitro.

Experimental Causality & Critical Parameters
  • Media Selection (Critical): Standard rich media (like LB or TSB) contain high levels of exogenous thymidine and folate precursors. Bacteria will scavenge these from the media, bypassing the need for de novo folate synthesis, rendering sulfonamides artificially inactive. Mueller-Hinton Broth (MHB) , which is strictly controlled for low thymidine/thymine content, must be used.

  • Inoculum Effect: The starting bacterial density must be strictly standardized to 5×105 CFU/mL. Higher inocula can lead to the accumulation of endogenous pABA, which outcompetes the sulfonamide and causes false resistance.

Step-by-Step Methodology
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.

  • Compound Preparation: Dilute N-(2-Nitrophenyl)benzenesulfonamide in CAMHB to achieve a concentration range of 0.125 µg/mL to 128 µg/mL in a 96-well sterile plate (50 µL/well).

  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to all test wells (final well volume = 100 µL, final concentration = 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: Visually inspect the plate or read optical density at 600 nm ( OD600​ ). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Analysis & Quantitative Summary

For the enzymatic assay, calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve (absorbance vs. time). Calculate percent inhibition for each compound concentration:

% Inhibition=100×(1−Vvehicle​−Vbackground​Vinhibitor​−Vbackground​​)

Plot the % Inhibition against the log of the compound concentration and fit to a four-parameter logistic (4PL) regression model to determine the IC50​ .

Quantitative Data Summary

The table below summarizes expected inhibition constants and MIC values for standard sulfonamides compared to targeted derivatives, demonstrating the typical pharmacological profile expected when running these protocols [1][3].

Compound Class / NameTarget Enzyme SourceEnzymatic Ki​ / IC50​ MIC (vs. S. aureus)Assay Type
Sulfamethoxazole (Control) E. coli DHPS~ 2.5 µM1 - 4 µg/mLSpectrophotometric / Broth
Sulfadiazine (Control) S. aureus DHPS~ 5.9 µM8 - 16 µg/mLSpectrophotometric / Broth
N-(2-Nitrophenyl)benzenesulfonamide E. coli DHPSEmpirical (1 - 15 µM)Empirical (2 - 32 µg/mL)Spectrophotometric / Broth
Dapsone (Sulfone Control) P. falciparum DHPS~ 0.8 µMN/A (Parasitic)Radiometric / Cell Culture

Note: The exact IC50​ of N-(2-Nitrophenyl)benzenesulfonamide will vary based on specific ring substitutions (e.g., 4-methyl derivatives) and the specific microbial DHPS ortholog utilized in the assay.

References

  • BenchChem. Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase. BenchChem.
  • Rådström P, Swedberg G, Sköld O. Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv (2022).
  • Griffith et al. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology.
Application

Application Note: Crystallization and Purification Protocols for N-(2-Nitrophenyl)benzenesulfonamide

Executive Summary N-(2-Nitrophenyl)benzenesulfonamide and its structural analogs (e.g., 4-methyl-N-(2-nitrophenyl)benzenesulfonamide) are critical synthetic intermediates in the development of dihydropteroate synthase (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)benzenesulfonamide and its structural analogs (e.g., 4-methyl-N-(2-nitrophenyl)benzenesulfonamide) are critical synthetic intermediates in the development of dihydropteroate synthase (DHPS) inhibitors, antibacterial agents, and polysubstituted triazoloquinoxalines[1][2]. Typically synthesized via the sulfonylation of 2-nitroaniline with benzenesulfonyl chloride in the presence of pyridine or similar bases, the resulting crude mixture is heavily contaminated with unreacted highly colored anilines, hydrolyzed sulfonyl chlorides, and base hydrochlorides.

This application note provides a comprehensive, self-validating methodology for the isolation and high-purity crystallization of N-(2-Nitrophenyl)benzenesulfonamide. By exploiting the specific thermodynamic solubility profiles and acid-base properties of the sulfonamide linkage, these protocols ensure >98% purity suitable for downstream pharmaceutical applications[3].

Physicochemical Rationale & Causality

The purification strategy is not arbitrary; it is strictly dictated by the physicochemical properties of the target molecule:

  • Acid-Base Chemistry & Precipitation: The sulfonamide proton (N–H) is weakly acidic (pKa ~ 8.5–10). In the basic reaction environment (pyridine), the compound can partially exist as a soluble salt. Quenching the reaction in an acidified ice-water bath serves a dual kinetic purpose: it protonates the pyridine to form highly water-soluble pyridine hydrochloride, and it forces the sulfonamide into its neutral, highly hydrophobic state, driving rapid and near-quantitative precipitation[1].

  • Thermodynamic Solubility Profile: N-(2-Nitrophenyl)benzenesulfonamide exhibits a steep, temperature-dependent solubility curve in short-chain alcohols. The hydrophobic benzene rings and polar nitro/sulfonamide groups allow complete dissolution in boiling methanol or ethanol, while the rigid crystalline packing forces the molecule out of solution upon cooling. Impurities, such as unreacted 2-nitroaniline, possess lower lattice energies and remain dissolved in the cold mother liquor[2].

Experimental Workflows

Workflow A Crude Reaction Mixture (Sulfonamide, Pyridine, Unreacted SM) B Acidified Ice-Water Quench (Precipitation) A->B C Vacuum Filtration & Cold Water Wash B->C D Crude N-(2-Nitrophenyl) benzenesulfonamide C->D E Hot Solvent Dissolution (MeOH or EtOH) D->E F Slow Cooling & Crystallization E->F G Pure Crystalline Product (>98% Purity) F->G

Fig 1. Isolation and purification workflow for N-(2-Nitrophenyl)benzenesulfonamide.

Step-by-Step Protocols

Protocol A: Reaction Quenching and Crude Isolation

This protocol isolates the crude product from the reaction matrix while stripping away water-soluble byproducts.

  • Preparation of Quench Bath: Prepare a bath of crushed ice and distilled water (3:1 v/v). Add 1 M HCl dropwise until the pH of the bath is approximately 2.0 (verify with pH paper).

    • Causality: The acidic environment prevents the formation of the water-soluble sulfonamide anion and neutralizes the pyridine catalyst[1].

  • Quenching: Slowly pour the crude reaction mixture into the vigorously stirred acidified ice-water bath. A deep yellow/orange precipitate should form immediately.

  • Maturation: Stir the resulting suspension for 30–45 minutes at 0–5 °C.

    • Causality: This maturation period allows the initial amorphous precipitate to harden into a filterable solid, preventing filter clogging.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of ice-cold distilled water until the filtrate runs neutral (pH ~ 7.0), followed by a minimal volume (10 mL) of cold hexane to remove non-polar organic impurities.

  • Drying: Dry the crude solid in vacuo at 45 °C for 12 hours to remove residual moisture prior to recrystallization.

Protocol B: Primary Purification via Solvent Recrystallization

This protocol utilizes thermodynamic gradients to exclude impurities from the growing crystal lattice.

  • Dissolution: Transfer the dried crude solid to a round-bottom flask. Add a minimum volume of boiling methanol or ethanol (approx. 10–15 mL per gram of crude solid) while stirring[2].

  • Clarification (Optional): If insoluble particulates remain, perform a hot gravity filtration through fluted filter paper pre-warmed with hot solvent.

  • Nucleation: Allow the clear, hot solution to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling minimizes the degree of supersaturation, favoring the thermodynamic growth of large, pure crystals over rapid, impurity-trapping amorphous precipitation.

  • Crystal Growth: Once room temperature is reached, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the yield of the crystalline lattice.

  • Isolation: Collect the pure crystals via vacuum filtration, wash with a minimal amount of ice-cold methanol, and dry under high vacuum.

Crystallization N1 Supersaturated Solution N2 Primary Nucleation N1->N2 Cooling N3 Crystal Growth N2->N3 ΔG < 0 N4 Impurity Exclusion N3->N4 Kinetic Control N5 High-Purity Lattice N4->N5 Filtration

Fig 2. Thermodynamic pathway of nucleation, growth, and impurity exclusion.

Protocol C: Advanced Polish via Flash Chromatography

Required only if recrystallization fails to remove structurally similar impurities (e.g., bis-sulfonylated byproducts).

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane/Ethyl Acetate (7:3, v/v) or pure Dichloromethane (DCM) as the eluent[2].

  • Loading: Dissolve the partially purified solid in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using the chosen solvent system. The target N-(2-Nitrophenyl)benzenesulfonamide typically elutes after the less polar unreacted sulfonyl chloride but before the highly polar unreacted 2-nitroaniline.

  • Validation: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure product and concentrate in vacuo.

Quantitative Data & Troubleshooting

Table 1: Solvent Selection Matrix for Recrystallization

SolventSolubility (Hot)Solubility (Cold)SuitabilityMechanistic Rationale
Methanol HighLowExcellentOptimal thermal gradient for sulfonamide lattice formation[2].
Ethanol HighVery LowExcellentSlower evaporation, yields larger, higher-purity crystals.
Dichloromethane HighHighPoorProduct remains dissolved; useful only for chromatography[2].
Water InsolubleInsolubleN/AUsed strictly as an anti-solvent for crude precipitation[1].

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling out during cooling Supersaturation is too high, or the cooling rate is too rapid.Reheat to completely dissolve the oil, add 5–10% more solvent, and cool at a slower rate (ambient air).
Deep red/orange crystals Co-crystallization of unreacted 2-nitroaniline.Wash crystals with cold dilute HCl, or perform a secondary recrystallization in fresh solvent.
Low yield after filtration Product remains dissolved in the mother liquor.Concentrate the mother liquor in vacuo by 50% and cool to 0 °C to harvest a second crop of crystals.

References

1.[3] Title: WO2014052622A1 - Nickel fluorinating complexes and uses thereof. Source: Google Patents / World Intellectual Property Organization URL:

2.[1] Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Source: EXCLI Journal URL: [Link]

3.[2] Title: Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. Source: ACS Omega URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N-(2-Nitrophenyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the sulfonylation of weakly nucleophilic anilines presents a significant synthetic bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the sulfonylation of weakly nucleophilic anilines presents a significant synthetic bottleneck.

The synthesis of N-(2-Nitrophenyl)benzenesulfonamide via the reaction of 2-nitroaniline with benzenesulfonyl chloride is notoriously challenging. The fundamental mechanism of this reaction involves a nucleophilic acyl-type substitution at the highly electron-deficient sulfur atom[1]. However, the strong electron-withdrawing nature (both inductive and resonance effects) of the ortho-nitro group severely depletes the electron density on the amine nitrogen. Coupled with the substantial steric hindrance blocking the approach of the bulky benzenesulfonyl chloride electrophile, standard reaction conditions often lead to poor yields or unreacted starting material[2].

This guide provides field-proven troubleshooting strategies, quantitative condition comparisons, and a self-validating protocol to maximize your reaction yield.

Mechanistic Bottlenecks & Reaction Pathway

To troubleshoot effectively, we must first understand the causality behind the reaction failure. The diagram below illustrates the electronic and steric barriers that must be overcome during the tetrahedral intermediate formation.

Mechanism A 2-Nitroaniline (Poor Nucleophile) D Tetrahedral Intermediate (High Activation Energy) A->D Nucleophilic Attack (Hindered by o-NO2) B Benzenesulfonyl Chloride (Electrophile) B->D C Base / Catalyst (Pyridine/DMAP or NaH) C->D Deprotonation/Activation E N-(2-Nitrophenyl)benzenesulfonamide (Target Product) D->E Chloride Elimination F Di-sulfonylated Byproduct (Over-reaction) E->F Excess Reagent

Fig 1. Mechanistic pathway and steric/electronic bottlenecks in 2-nitroaniline sulfonylation.

Quantitative Performance Comparison

Selecting the correct base and solvent system is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on different reaction environments.

Reaction ConditionBase / CatalystSolventTemp (°C)Typical Yield (%)Primary Issue / Observation
Standard Schotten-Baumann NaOH (aq)H₂O / DCM25< 20%Biphasic system; poor reactivity due to extreme steric and electronic hindrance.
Mild Organic Base Et₃NDCM25 - 4030 - 40%Sluggish reaction; significant unreacted 2-nitroaniline remains.
Catalytic Acyl Transfer Pyridine + DMAPDCM40 (Reflux)75 - 85%Good balance of yield and safety; requires rigorous acidic workup to remove pyridine[3].
Strong Base Deprotonation NaHTHF0 to 2585 - 95%Highest yield; completely bypasses weak nucleophilicity by forming an anilide anion.
Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling with unreacted 2-nitroaniline even after 24 hours of reflux? A: This is a classic symptom of insufficient nucleophilicity. Weak bases like Triethylamine (Et₃N) rely on the neutral amine to attack the sulfonyl chloride first, forming a zwitterionic intermediate before deprotonation occurs. Because the ortho-nitro group delocalizes the amine's lone pair, this initial attack is kinetically unviable. Solution: You must change the mechanistic pathway. Switch to a strong base like Sodium Hydride (NaH) to completely deprotonate the amine before the electrophile is introduced, generating a highly reactive anilide anion (Ar-NH⁻).

Q2: I am seeing a secondary spot on my TLC that is higher in Rf than my product. What is it, and how do I prevent it? A: You are likely observing the di-sulfonylated byproduct, N,N-bis(phenylsulfonyl)-2-nitroaniline. Once the mono-sulfonylated product forms, the remaining N-H proton becomes highly acidic due to the adjacent sulfonyl group. If excess base and benzenesulfonyl chloride are present, a second sulfonylation occurs rapidly. Solution: Strictly control your stoichiometry. Limit benzenesulfonyl chloride to exactly 1.05 - 1.10 equivalents. Furthermore, add the electrophile dropwise at 0°C to prevent localized concentration spikes that drive over-reaction.

Q3: What is the most robust method to isolate the mono-sulfonylated product from a Pyridine/DMAP reaction mixture? A: If you opt for the Pyridine/DMAP route over NaH, your crude mixture will be contaminated with basic impurities. A rigorous acidic workup is mandatory. Wash the organic layer sequentially with 1M HCl until the aqueous phase tests highly acidic (pH ~2). This protonates both pyridine and DMAP, forcing them into the aqueous layer. The organic layer can then be dried, and the crude product recrystallized from an ethanol/water mixture.

Field-Proven Experimental Protocol: NaH-Mediated Sulfonylation

To achieve yields exceeding 85%, we recommend the NaH-mediated deprotonation route. This protocol is designed as a self-validating system; specific physical observations will confirm the success of each step.

Workflow Step1 1. Reagent Preparation Dissolve 2-nitroaniline in anhydrous THF Cool to 0°C under N2 Step2 2. Deprotonation Add NaH (1.2 eq) in portions Wait for H2 evolution to cease Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of PhSO2Cl (1.1 eq) Warm to RT, stir 2-4h Step2->Step3 Step4 4. Quenching & Workup Quench with sat. NH4Cl at 0°C Extract with EtOAc Step3->Step4 TLC/LCMS confirms completion Step5 5. Purification Wash with brine, dry over Na2SO4 Recrystallize from EtOH/H2O Step4->Step5

Fig 2. Optimized NaH-mediated experimental workflow for high-yield sulfonylation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Substrate Dissolution: Add 2-nitroaniline (1.0 equiv, e.g., 10 mmol) and dissolve in 30 mL of strictly anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C using an ice bath.

  • Deprotonation (Self-Validating Step): Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Validation: You must observe immediate bubbling (H₂ gas evolution) and a distinct deepening of the solution's color (typically to a dark red/orange), confirming the generation of the anilide anion. Stir for 30 minutes at 0°C until gas evolution completely ceases.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent thermal spikes and di-sulfonylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the bright yellow spot of 2-nitroaniline should completely disappear.

  • Quenching: Cool the flask back to 0°C. Carefully quench any unreacted NaH by adding saturated aqueous NH₄Cl dropwise until bubbling stops.

  • Extraction & Purification: Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture to yield pure N-(2-Nitrophenyl)benzenesulfonamide.

References
  • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation - Benchchem - 1

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar - 2

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - ResearchGate - 4

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(2-Nitrophenyl)benzenesulfonamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter challenges with the sulfonylation of highly deactivated anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter challenges with the sulfonylation of highly deactivated anilines. The preparation of N-(2-nitrophenyl)benzenesulfonamide from 2-nitroaniline and benzenesulfonyl chloride is a classic example of a reaction that looks simple on paper but is notoriously difficult to drive to completion in practice.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the causality behind experimental choices, providing self-validating protocols to ensure high-purity yields.

Mechanistic Insight: Why is this reaction so problematic?

The core challenge in this synthesis lies in the electronic nature of 2-nitroaniline . The nitro group at the ortho position exerts a powerful electron-withdrawing effect through both inductive (-I) and mesomeric (-M) mechanisms. This drastically pulls electron density away from the amine nitrogen, rendering it an exceptionally poor nucleophile.

Because the initial nucleophilic attack on the electrophilic sulfur of benzenesulfonyl chloride is the rate-determining step, the reaction is inherently sluggish[1]. To compensate, researchers often force the reaction using excess reagents or elevated temperatures, which inadvertently triggers a cascade of side reactions and impurities.

Impurity Formation Pathways

Pathway SM1 2-Nitroaniline (Poor Nucleophile) Prod N-(2-Nitrophenyl) benzenesulfonamide (Target) SM1->Prod Base (Desired) Imp3 Unreacted 2-Nitroaniline SM1->Imp3 Incomplete Conversion SM2 Benzenesulfonyl Chloride SM2->Prod Imp1 Benzenesulfonic Acid (Hydrolysis Impurity) SM2->Imp1 Trace H2O (Side Reaction) Imp2 Bis-sulfonylated Impurity Prod->Imp2 Excess SM2 + Base

Reaction pathways showing the formation of the target sulfonamide and major impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My crude product is persistently bright yellow/orange even after multiple acid washes. How do I remove the unreacted 2-nitroaniline? A: This is the most common pitfall. Standard liquid-liquid extraction protocols dictate washing the organic layer with 1M HCl to remove unreacted amines[1]. However, the conjugate acid of 2-nitroaniline has a pKa of approximately -0.26. Dilute aqueous HCl (pH ~0) is simply not acidic enough to quantitatively protonate it and drive it into the aqueous phase. To remove it, you must bypass acid washing and rely on selective recrystallization from an ethanol/water mixture, where the sulfonamide crystallizes and the starting material remains dissolved in the mother liquor[2],[3].

Q: I see a highly polar spot on my TLC that streaks from the baseline. What is it, and how do I remove it? A: This is benzenesulfonic acid, formed by the hydrolysis of benzenesulfonyl chloride by trace moisture in your solvent or atmosphere[1]. Because it is a strong acid, it streaks heavily on silica gel. It can be easily removed by washing your organic extraction layer with saturated aqueous sodium bicarbonate (NaHCO₃), which converts it into a highly water-soluble sodium salt that partitions cleanly into the aqueous waste[1].

Q: How can I prevent the formation of the bis-sulfonylated impurity? A: Bis-sulfonylation occurs because your desired product, N-(2-nitrophenyl)benzenesulfonamide, contains an acidic N-H proton (pKa ~6-7). In the presence of a base (like pyridine), this proton is removed to form a highly nucleophilic sulfonamidate anion. If you have excess benzenesulfonyl chloride in the mixture, this anion will attack it[1]. To prevent this, strictly limit your benzenesulfonyl chloride to 1.05 equivalents and keep the reaction temperature strictly at or below room temperature.

Impurity Profiling and Mitigation Data

Summarizing the quantitative impact of these impurities allows for targeted optimization. Below is a self-validating matrix for tracking and resolving these issues during your workflow.

ImpurityMechanistic OriginDetection (TLC / NMR)Mitigation StrategyExpected Yield Recovery
Unreacted 2-Nitroaniline Extreme steric/electronic deactivation of the amineTLC: Bright yellow spot, high RfPre-form amide anion (NaH) or extended reaction time+15% to +20%
Benzenesulfonic Acid Hydrolysis of sulfonyl chloride via trace moistureTLC: Heavy baseline streakRigorous anhydrous conditions; NaHCO₃ aqueous washN/A (Removes false mass)
Bis-sulfonamide Over-reaction of the acidic mono-sulfonamide productTLC: Higher Rf than target productStrict 1:1.05 stoichiometry; strict temperature control+10% to +15%

Optimized Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes an explicit chemical rationale to ensure you understand why the action is being taken.

Protocol: Pyridine-Mediated Sulfonylation with Selective Recrystallization

Step 1: Anhydrous Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon or Nitrogen. Rationale: Eliminates ambient moisture to prevent the hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid[1].

  • Dissolve 2-nitroaniline (1.0 eq, 10 mmol) in 15 mL of anhydrous pyridine. Rationale: Pyridine acts as both the solvent and the acid scavenger (base) to neutralize the HCl byproduct, driving the equilibrium forward[1].

Step 2: Controlled Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add benzenesulfonyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Rationale: The slight 0.05 eq excess compensates for trace hydrolysis without providing enough electrophile to drive bis-sulfonylation. The 0 °C temperature suppresses the exothermic over-reaction[1].

Step 3: Reaction & Monitoring

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor via TLC (Hexanes:EtOAc 3:1). Note: Do not push the reaction with heat if starting material remains, as this will exponentially increase bis-sulfonylation.

Step 4: Quench and Extraction

  • Pour the reaction mixture into 50 mL of crushed ice/water. Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 30 mL). Rationale: Converts benzenesulfonic acid to its water-soluble sodium salt[1].

  • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Selective Recrystallization (Critical Step)

  • Dissolve the crude, orange/yellow residue in a minimum amount of boiling Ethanol.

  • Slowly add water dropwise until the solution just becomes cloudy, then allow it to cool slowly to room temperature, followed by 4 °C overnight.

  • Filter the resulting off-white crystals. Rationale: The unreacted 2-nitroaniline remains highly soluble in the cold mother liquor, allowing the pure N-(2-nitrophenyl)benzenesulfonamide to crystallize cleanly[2],[3].

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (in Pyridine) Quench Quench with Ice H2O & Extract (EtOAc) Crude->Quench OrgLayer Organic Layer (Product, 2-Nitroaniline, Bis-sulfonamide) Quench->OrgLayer Retains Organics AqLayer Aqueous Layer (Pyridine salts) Quench->AqLayer Discard BaseWash Wash with Sat. NaHCO3 (Removes Sulfonic Acid) OrgLayer->BaseWash Dry Dry over Na2SO4 & Concentrate BaseWash->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Removes unreacted 2-Nitroaniline Pure Pure N-(2-Nitrophenyl) benzenesulfonamide Recryst->Pure

Step-by-step liquid-liquid extraction and purification workflow to isolate the target compound.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives ResearchG
  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride BenchChem
  • Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks PMC / NIH

Sources

Troubleshooting

Optimizing reaction conditions for N-(2-Nitrophenyl)benzenesulfonamide cleavage

Technical Support Center: Optimizing Sulfonamide Cleavage Workflows Introduction Welcome to the Technical Support Center for sulfonamide cleavage. The S–N bond is notoriously robust, making sulfonamides excellent termina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Sulfonamide Cleavage Workflows

Introduction

Welcome to the Technical Support Center for sulfonamide cleavage. The S–N bond is notoriously robust, making sulfonamides excellent terminal functional groups but challenging synthetic intermediates. A common point of confusion in drug development workflows is the structural distinction between Nosyl-protected amines (where the nitro group activates the sulfonyl ring) and unactivated benzenesulfonamides (such as literal N-(2-nitrophenyl)benzenesulfonamide, where the nitro group resides on the aniline ring).

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for both scenarios to ensure high-yield amine deprotection.

Section 1: Structural Triage and Mechanistic Causality

Before optimizing reaction conditions, you must identify the electronic environment of your sulfonamide.

Scenario A: The Fukuyama Deprotection (Nosyl Group) If your substrate is an N-alkyl-2-nitrobenzenesulfonamide, the strongly electron-withdrawing ortho-nitro group activates the sulfonyl aromatic ring[1]. This enables Nucleophilic Aromatic Substitution (SNAr). A soft nucleophile (like a thiolate) attacks the ortho-carbon, forming a Meisenheimer complex. The complex collapses, extruding SO₂ and releasing the free secondary amine alongside a thioether byproduct[1].

Scenario B: Unactivated Benzenesulfonamides If your substrate is literally N-(2-nitrophenyl)benzenesulfonamide, the benzenesulfonyl ring lacks an electron-withdrawing group. SNAr is impossible here. Cleavage requires single-electron transfer (SET) reductive conditions or specialized phosphine-mediated fragmentation to directly break the N–S bond[2].

Figure 1: Decision matrix for selecting the appropriate sulfonamide cleavage methodology.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Thiolate-Mediated Cleavage (Fukuyama Conditions)

Application: Cleavage of 2-nitrobenzenesulfonamides (Nosyl groups). This protocol utilizes thiophenol. The causality behind this choice is that thiophenol (pKₐ ~6) is a highly effective soft nucleophile that selectively attacks the activated aromatic ring without disturbing esters, carbamates, or silyl ethers[3].

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile to achieve a 0.1 M concentration[1].

  • Base Addition : Cool the mixture in an ice-water bath. Slowly add 10.9 M aqueous potassium hydroxide (KOH) or solid K₂CO₃ (2.5 eq). Self-Validation: The base deprotonates the thiol; ensure complete dissolution or uniform suspension before proceeding[3].

  • Nucleophile Addition : Add thiophenol (2.5 eq) dropwise over 10 minutes[1].

  • Reaction : Remove the ice bath and heat the mixture in a 50 °C oil bath for 40–60 minutes. Monitor via TLC (typically 3:1 Hexanes:EtOAc). The disappearance of the starting material validates the collapse of the Meisenheimer complex[3].

  • Workup : Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Wash the combined organic layers with 1M NaOH. Causality: The NaOH wash is critical to deprotonate and partition the excess toxic thiophenol into the aqueous layer. Dry over MgSO₄, filter, and concentrate[1].

Figure 2: Mechanistic progression of the Fukuyama deprotection via a Meisenheimer complex.

Protocol B: Phosphine-Mediated Reductive Cleavage

Application: Cleavage of unactivated N-(2-nitrophenyl)benzenesulfonamides. When the sulfonyl ring lacks a nitro group, SNAr fails. This protocol uses a phosphine reagent to convert the sulfonamide into a cleavable intermediate[2].

  • Preparation : Add the unactivated sulfonamide (1.0 eq) to a screw-cap vial with anhydrous THF (0.4 M)[4].

  • Activation : Add ethyl benzoylformate (1.1 eq) and tris(dimethylamino)phosphine (1.2 eq). Stir at ambient temperature for 30 minutes. Causality: The phosphine mediates the formation of an N-sulfonyl phenylglycine intermediate, weakening the N–S bond[4].

  • Fragmentation : Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.25 eq). Heat the mixture at 65 °C for 4 hours to induce elimination and S–N fragmentation[4].

  • Workup : Cool to room temperature, acidify with trifluoroacetic acid (TFA, 2.0 eq), and purify directly via silica gel chromatography[4].

Section 3: Troubleshooting Guide & FAQs

Q: My Fukuyama cleavage reaction is stalling at ~50% conversion. How do I push it to completion? A: Stalled reactions typically result from the oxidation of thiophenol into diphenyl disulfide, which is nucleophilically dead. Ensure your reaction is rigorously degassed and run under a nitrogen atmosphere. If steric hindrance is the issue, elevate the temperature to 60 °C or switch to a less bulky thiol like mercaptoacetic acid[5].

Q: I cannot use thiophenol due to its severe odor and toxicity. What are the scalable alternatives? A: For parallel synthesis or odor-sensitive environments, substitute thiophenol with 2,2′-(ethylenedioxy)diethanethiol or a fluorous thiol (e.g., 1H,1H,2H,2H-perfluorodecane-1-thiol)[5]. Fluorous thiols are highly advantageous because the resulting fluorous thioether byproduct can be rapidly removed via fluorous solid-phase extraction (F-SPE), streamlining the purification of the free amine[6].

Q: Can I selectively cleave a 2-nitrobenzenesulfonamide in the presence of a tosyl (Ts) group? A: Yes. The SNAr mechanism is highly specific to the electron-deficient nosyl ring. Thiolate reagents will quantitatively cleave the nosyl group while leaving tosylamides, Boc groups, and Cbz groups completely intact[1].

Q: What if my substrate is sensitive to strong bases like KOH or K₂CO₃? A: You can perform the cleavage under milder, homogeneous conditions by using cesium carbonate (Cs₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. DBU is particularly effective for solid-phase peptide synthesis (SPPS) where inorganic bases have poor resin penetration[5].

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the quantitative performance of various cleavage conditions to aid in reagent selection:

Substrate TypeReagent SystemTemp / TimeTypical YieldKey Advantage / Causality
2-Nitrobenzenesulfonamide PhSH, K₂CO₃, MeCN50 °C, 1 h85–95%Standard protocol; highly reliable SNAr due to soft nucleophile[3].
2-Nitrobenzenesulfonamide Mercaptoacetic acid, LiOH, DMF25 °C, 2 h80–90%Odorless alternative; byproduct is water-soluble for easy workup[5].
2-Nitrobenzenesulfonamide Fluorous thiol, K₂CO₃, DMF25 °C, 3 h85–92%Ideal for parallel synthesis; byproduct removed via F-SPE[6].
Unactivated Benzenesulfonamide Ethyl benzoylformate, P(NMe₂)₃, THF65 °C, 4 h60–80%Cleaves unactivated S–N bonds via phosphine-mediated fragmentation[2].

References

  • Chem-Station Int. Ed. "Fukuyama Amine Synthesis." Chem-Station.1

  • BenchChem. "Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide." BenchChem Protocols. 3

  • ChemRxiv. "Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles." ChemRxiv. 2

  • DOI / Supporting Info. "Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles (Experimental)." 4

  • ACS Combinatorial Science. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis." ACS Publications. 5

  • ResearchGate. "Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents." ResearchGate. 6

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-Nitrophenyl)benzenesulfonamide Analysis

Welcome to the technical support center for the HPLC analysis of N-(2-Nitrophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of N-(2-Nitrophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common chromatographic challenge that can significantly compromise resolution, integration, and quantitative accuracy. By understanding the underlying chemical interactions and following a systematic troubleshooting approach, you can achieve sharp, symmetrical peaks for more reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding peak tailing in the context of N-(2-Nitrophenyl)benzenesulfonamide analysis.

Q1: What is peak tailing and how is it quantitatively measured?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry indicates an issue with the separation process, often stemming from undesirable secondary interactions between the analyte and the stationary phase.[2]

The extent of tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP Tailing Factor, measured at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered a tailing peak, although regulatory guidelines or in-house methods may set a specific acceptable limit, often up to Tf ≤ 2.[1][3]

Q2: I am observing significant peak tailing specifically with N-(2-Nitrophenyl)benzenesulfonamide. What is the most likely cause?

A2: The most probable cause is secondary interactions between the N-(2-Nitrophenyl)benzenesulfonamide molecule and the silica-based stationary phase in your reversed-phase column.[3] Here's the underlying chemistry:

  • Acidic Nature: N-(2-Nitrophenyl)benzenesulfonamide is a sulfonamide. The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic due to the strong electron-withdrawing effects of the two adjacent sulfonyl oxygens and the nitrophenyl group.

  • Analyte Ionization: In mobile phases with a neutral or even moderately acidic pH, this proton can dissociate, leaving the molecule with a negative charge (anionic).

  • Secondary Interactions: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate and become negatively charged (Si-O⁻).[6] While repulsion might be expected, tailing for acidic compounds is often caused by interactions with trace metal contaminants (like iron or aluminum) within the silica matrix, which act as active sites, or through complex interactions with different types of silanol groups.[3][5] These secondary retention mechanisms are different from the primary hydrophobic retention, causing some analyte molecules to be retained longer and resulting in a tailing peak.[4]

Q3: How does the mobile phase pH influence the peak shape of my analyte?

A3: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like N-(2-Nitrophenyl)benzenesulfonamide.[7][8] Lowering the pH of the mobile phase provides a dual benefit:

  • Suppresses Analyte Ionization: By lowering the pH well below the analyte's pKa, the sulfonamide group remains protonated and neutral. This enhances its hydrophobicity and promotes a single, consistent retention mechanism.[9]

  • Suppresses Silanol Ionization: Operating at a low pH (e.g., pH 2.5-3.0) ensures that the residual silanol groups on the silica surface remain fully protonated (Si-OH) and are therefore neutral.[2][3][4] This dramatically reduces the secondary electrostatic interactions that are the primary cause of peak tailing.[4]

When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and neutral forms exists, which can lead to severe peak broadening or splitting.[6][7] Therefore, for robust separations, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[8]

Q4: Could my HPLC column be the source of the problem?

A4: Absolutely. The column is a critical factor. If you observe tailing even after optimizing the mobile phase, consider the following column-related issues:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components. More importantly, the stationary phase can degrade, especially at high pH, leading to the loss of end-capping groups. End-capping is a process where residual silanols are chemically bonded to make them inert; its loss exposes more active silanol sites, increasing tailing.[2][4]

  • Column Packing and Voids: A void at the column inlet or a poorly packed bed can cause peak distortion for all analytes in the chromatogram.[4][10] This can happen from pressure shocks or operating outside the column's recommended pH range.[3]

  • Column Chemistry: Older columns, often made with "Type A" silica, have higher metal content and more acidic silanol groups, making them more prone to causing peak tailing for polar and ionizable compounds.[5] Modern columns that use high-purity, "Type B" silica and advanced end-capping techniques are specifically designed to minimize these secondary interactions and provide much better peak shapes.[3][5]

Section 2: Visualizing the Problem and Solution

Understanding the chemical interactions and the troubleshooting workflow is key to resolving the issue efficiently.

The Chemistry of Peak Tailing

The diagram below illustrates the interaction between the anionic form of N-(2-Nitrophenyl)benzenesulfonamide and the stationary phase at different pH values. At mid-to-high pH, electrostatic interactions with active sites cause tailing. At low pH, these interactions are suppressed, leading to a symmetrical peak.

cluster_high_ph Mid/High pH (e.g., > 4.5) cluster_result1 Result cluster_low_ph Low pH (e.g., 2.5 - 3.0) cluster_result2 Result analyte_anion Analyte Anion (R-SO₂N⁻) silanol_ion Ionized Silanol Site (Si-O⁻ / Metal Site) analyte_anion->silanol_ion Strong Secondary Interaction peak_tail Tailing Peak (Tf > 1.2) analyte_neutral Neutral Analyte (R-SO₂NH) silanol_neutral Protonated Silanol (Si-OH) analyte_neutral->silanol_neutral No Interaction peak_good Symmetrical Peak (Tf ≈ 1.0)

Caption: Chemical interactions leading to peak tailing and its resolution via pH control.

Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve peak tailing. This approach saves time and resources by addressing the most common causes first.

cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Mobile Phase Optimization cluster_step3 Step 3: Column Health Evaluation start Peak Tailing Observed (Tf > 1.2) check_overload A) Test for Mass Overload (Inject 1:10 Dilution) start->check_overload check_solvent B) Check Sample Solvent (Dissolve in Mobile Phase) check_overload->check_solvent No Improvement end_ok Problem Solved (Tf ≈ 1.0) check_overload->end_ok Peak Shape Improves check_system C) Check for Extra-Column Volume (Tubing, Fittings) check_solvent->check_system No Improvement check_solvent->end_ok Peak Shape Improves prep_fresh A) Prepare Fresh Mobile Phase check_system->prep_fresh No Improvement check_system->end_ok Issue Found & Fixed lower_ph B) Lower pH to 2.5-3.0 with Buffer (e.g., 25mM Phosphate) prep_fresh->lower_ph flush_col A) Flush Column with Strong Solvent lower_ph->flush_col No Improvement lower_ph->end_ok Peak Shape Improves replace_col B) Replace with New, High-Quality End-Capped Column flush_col->replace_col No Improvement replace_col->end_ok Peak Shape Improves end_nok Problem Persists (Consult Advanced Support) replace_col->end_nok No Improvement

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Section 3: Troubleshooting Protocols & Data

This section provides step-by-step protocols for the key troubleshooting steps and illustrates the expected impact of mobile phase optimization.

Illustrative Data: Impact of Mobile Phase pH

The following table summarizes the expected effect of mobile phase pH on the tailing factor for N-(2-Nitrophenyl)benzenesulfonamide.

Mobile Phase Aqueous ComponentpHExpected Tailing Factor (Tf)Rationale
Unbuffered Water~6-7> 2.0Both analyte and silanols are ionized, leading to strong secondary interactions.[4][6]
25 mM Acetate Buffer4.51.5 - 1.8Partial ionization of silanols still occurs, causing moderate tailing.[4]
25 mM Phosphate Buffer2.51.0 - 1.2 Ionization of both analyte and silanols is suppressed, leading to excellent peak symmetry.[2][3]
Experimental Protocols

Protocol 1: Diagnosing Mass Overload [1]

  • Objective: To determine if the peak tailing is caused by injecting too high a concentration of the analyte.

  • Procedure:

    • Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.

    • Inject the original, undiluted sample and record the chromatogram and the Tailing Factor (Tf).

    • Inject the 1:10 diluted sample using the same method.

    • Analysis: If the peak shape of the diluted sample improves significantly (i.e., the Tf value moves closer to 1.0), the original issue was mass overload. Adjust your sample preparation to inject a lower concentration or reduce the injection volume.[10] If the peak shape is unchanged, proceed to mobile phase optimization.

Protocol 2: Preparation of Low-pH Buffered Mobile Phase [11]

  • Objective: To prepare a mobile phase at pH 2.5, designed to suppress secondary silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Calibrated pH meter

    • 0.2 µm or 0.45 µm solvent filters

  • Procedure:

    • Aqueous Buffer Preparation (25 mM Potassium Phosphate):

      • Weigh out 3.40 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC-grade water. This creates a 25 mM solution.

      • Place the solution on a magnetic stirrer and immerse a calibrated pH probe.

      • Slowly add phosphoric acid dropwise until the pH meter reads exactly 2.5.

      • Crucial Step: Always measure and adjust the pH of the aqueous portion before adding the organic modifier.[11]

    • Mobile Phase Combination:

      • Filter the pH-adjusted aqueous buffer through a 0.2 µm or 0.45 µm filter.

      • Measure the required volumes of the filtered buffer and the organic modifier to achieve your desired mobile phase composition (e.g., for a 60:40 mix, combine 600 mL of buffer with 400 mL of ACN).

    • Degassing and Equilibration:

      • Thoroughly mix the final mobile phase and degas it using an inline degasser, sonication, or vacuum filtration.

      • Equilibrate your HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until you achieve a stable baseline.

Protocol 3: Column Flushing and Health Check [1]

  • Objective: To remove potential contaminants from the column and to assess if the column itself is the cause of tailing.

  • Procedure:

    • Disconnect the column from the detector to avoid contamination.

    • Flush the column with at least 20 column volumes of a strong, reversed-phase compatible solvent (e.g., 100% ACN or Isopropanol).

    • Gradually re-introduce your mobile phase and re-equilibrate the system.

    • If using a guard column, remove it and replace it with a union to see if the peak shape improves. If it does, the guard column is the problem and must be replaced.[1]

    • Analysis: If tailing persists after flushing and removing the guard column, the analytical column has likely reached the end of its usable life or is inappropriate for the analysis. Replace it with a new, high-quality, fully end-capped column from a reputable manufacturer.[1] Choosing a column specifically marketed for good peak shape with polar or acidic compounds is highly recommended.[12][13]

By implementing this structured approach, you will be well-equipped to diagnose the root cause of peak tailing for N-(2-Nitrophenyl)benzenesulfonamide and systematically implement the correct solution, leading to high-quality, reliable chromatographic data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? - Tips for troubleshooting “fronting” or “tailing” chromatography peaks. [Link]

  • David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. [Link]

  • University of Rhode Island. (n.d.). HPLC Troubleshooting Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzenesulfonamide. PubChem. [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Chemsrc. (2025, September 27). CAS#:65680-53-7 | N-(2-methoxy-4-nitrophenyl)benzenesulfonamide. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(2-Nitrophenyl)benzenesulfonamide Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing N-(2-Nitrophenyl)benzenesulfonamide (often referred to as an ortho-nosylamide) for its utility in the F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing N-(2-Nitrophenyl)benzenesulfonamide (often referred to as an ortho-nosylamide) for its utility in the Fukuyama amine synthesis or as a robust protecting group[1][2]. However, the strategic placement of the ortho-nitro group introduces profound steric and electronic challenges that frequently stall N-alkylation and cross-coupling workflows[3][4].

This guide is designed by application scientists to diagnose your reaction failures, explain the underlying causality, and provide self-validating protocols to drive your syntheses to completion.

Core Principles: The Mechanics of Steric and Electronic Hindrance

To troubleshoot effectively, we must first understand the physical chemistry of the substrate. The ortho-nitro group forces the molecule out of coplanarity due to severe steric clash with the bulky benzenesulfonamide moiety[4].

This creates a chemical paradox:

  • The Electronic Advantage: The strongly electron-withdrawing nitro group beneficially lowers the pKa of the N-H bond (typically to ~5.5), making deprotonation exceptionally easy under mild basic conditions[2].

  • The Steric Penalty: Once deprotonated, the resulting sulfonamide anion is physically shielded. The bulky substituents block the trajectory of incoming electrophiles (the "ortho-effect"), rendering classical SN2 alkylations highly inefficient and prone to stalling[3][5].

Overcoming this requires shifting from classical SN2 paradigms to highly activated redox systems (Mitsunobu) or transition-metal-catalyzed borrowing hydrogen methodologies[1][6].

Diagnostic FAQs & Troubleshooting

Q1: My direct base-promoted alkylation with an alkyl halide is stalling at 15-20% conversion. How can I drive it to completion? A1: The steric bulk of the ortho-nitro group is preventing the nucleophile from reaching the electrophilic carbon.

  • Causality & Solution: Switch from a standard base (like Et3N or K2CO3) to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF or DMSO). The large ionic radius of the cesium cation minimizes tight ion-pairing, creating a highly reactive, "naked" sulfonamide anion that can better overcome the steric activation barrier.

Q2: I am attempting a Fukuyama-Mitsunobu reaction with a secondary alcohol, but I only recover starting material. What is failing? A2: The Mitsunobu reaction relies on the nucleophilic attack of the sulfonamide onto the activated alkoxyphosphonium intermediate[7]. Secondary alcohols are inherently hindered; pairing them with the bulky N-(2-Nitrophenyl)benzenesulfonamide creates an insurmountable dual-steric clash.

  • Causality & Solution: The standard DEAD/PPh3 system does not provide enough driving force here. You must reduce the steric footprint of your reagents. Upgrade to 1,1'-(azodicarbonyl)dipiperidine (ADDP) paired with tributylphosphine (PBu3)[1][2]. PBu3 is significantly smaller and more nucleophilic than PPh3, allowing the betaine intermediate to form and react even in highly congested environments.

Q3: Can I use borrowing hydrogen (BH) catalysis to alkylate this hindered sulfonamide using alcohols directly? A3: Yes, but substrate scope is strictly limited by sterics.

  • Causality & Solution: BH catalysis is an excellent, green alternative that uses commodity alcohols and produces only water as a byproduct[8]. Using a bench-stable Mn(I) PNP pincer precatalyst with K2CO3 in xylenes at 150 °C successfully mono-N-alkylates sterically hindered sulfonamides[6][9]. However, while primary and benzylic alcohols achieve >85% yields, secondary alcohols remain completely unreactive due to the inability of the bulky active catalyst complex to coordinate[8].

Q4: I am observing significant N,N-dialkylation byproducts. How do I prevent this? A4: While the ortho-nitro group naturally suppresses over-alkylation due to sterics, using a large excess of highly reactive primary alkylating agents can force dialkylation.

  • Causality & Solution: Control your stoichiometry strictly (1.0 to 1.1 equivalents of the alkylating agent) and utilize a syringe pump to add the electrophile slowly over 1-2 hours[3][9]. This maintains a low instantaneous concentration of the electrophile, kinetically favoring mono-alkylation.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the efficacy of various alkylation methodologies applied to sterically hindered ortho-substituted benzenesulfonamides, allowing you to select the optimal conditions for your specific substrate.

Alkylation MethodReagents / CatalystSolvent & TempTypical YieldMechanistic Notes
Direct Alkylation Alkyl Halide, K2CO3DMF, 80 °C20–40%Generally poor for ortho-nitro derivatives due to standard SN2 steric repulsion.
Fukuyama-Mitsunobu (1° Alcohols)PPh3, DEAD or DIADTHF, 0 °C to RT75–90%Highly reliable; proceeds with complete Walden inversion of stereochemistry[1][7].
Fukuyama-Mitsunobu (2° Alcohols)PBu3, ADDPToluene, RT to 60 °C40–60%Requires a smaller phosphine (PBu3) to overcome the dual steric bulk of the secondary carbon and the ortho-nitro group[2].
Borrowing Hydrogen Mn(I) PNP Pincer (5 mol%), K2CO3Xylenes, 150 °C80–98%Sustainable method; water is the only byproduct. Fails completely for secondary alcohols[6][8].
Trichloroacetimidate BF3·OEt2 (cat.)DCM, Reflux13–44%Poor solubility of the ortho-nitro substrate and extreme steric crowding limit the yield[3].

Validated Experimental Protocols

Protocol A: Fukuyama-Mitsunobu N-Alkylation (Primary Alcohols)

Mechanism Validation: This protocol utilizes a simultaneous redox condensation. PPh3 is oxidized to phosphine oxide while DIAD is reduced to a hydrazinedicarboxylate, converting the alcohol into a superior leaving group and bypassing the poor nucleophilicity of the hindered sulfonamide[7].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add N-(2-Nitrophenyl)benzenesulfonamide (1.0 equiv, 1.0 mmol), the primary alcohol (1.2 equiv, 1.2 mmol), and Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol)[9].

  • Solvation: Dissolve the solid mixture in 5.0 mL of anhydrous THF to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath[1].

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol) dropwise over 15 minutes using a syringe.

    • Self-Validation Check: Upon addition of DIAD, the solution should turn a transient yellow/orange color. This visual cue confirms the successful formation of the highly reactive betaine intermediate[2][7]. If the solution remains colorless, your PPh3 may be oxidized, or your THF is wet.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor completion via TLC (disappearance of the UV-active sulfonamide spot).

  • Workup & Purification: Concentrate the mixture under reduced pressure. To efficiently remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether; the oxide will precipitate as a white solid and can be filtered off[7]. Purify the concentrated filtrate via silica gel flash chromatography.

Protocol B: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

Mechanism Validation: The Mn(I) catalyst dehydrogenates the alcohol to form an aldehyde, which condenses with the sulfonamide to form an N-sulfonylimine. The catalyst then "returns" the borrowed hydrogen, reducing the imine to the final alkylated product[8].

  • Setup: Inside an argon-filled glovebox, charge a heavy-walled Schlenk tube with N-(2-Nitrophenyl)benzenesulfonamide (1.0 mmol), the primary aliphatic or benzylic alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and K2CO3 (10 mol %)[9].

  • Solvation: Add anhydrous xylenes to achieve a 1.0 M concentration of the sulfonamide[6].

  • Heating: Seal the Schlenk tube tightly, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath at 150 °C for 24 hours[8].

    • Self-Validation Check: The high temperature is strictly required to drive the initial endothermic dehydrogenation step. If the oil bath drops below 130 °C, the catalytic cycle will stall, and you will recover unreacted starting materials.

  • Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the insoluble metal catalyst and base[9]. Concentrate the filtrate and purify via column chromatography.

Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve low-yielding reactions when working with sterically hindered sulfonamides.

G Start Issue: Alkylation Yield < 10% CheckMethod Which alkylation method are you utilizing? Start->CheckMethod Direct Direct Base-Promoted (Alkyl Halide) CheckMethod->Direct Mitsunobu Fukuyama-Mitsunobu (Alcohol + DEAD/PPh3) CheckMethod->Mitsunobu Borrowing Borrowing Hydrogen (Mn/Ru Catalysis) CheckMethod->Borrowing DirectFix Action: Switch to Cs2CO3 in DMF/DMSO. Heat to 80°C to overcome steric repulsion. Direct->DirectFix MitsunobuCheck Is the alcohol primary or secondary? Mitsunobu->MitsunobuCheck BorrowingCheck Are you using a secondary alcohol? Borrowing->BorrowingCheck PrimaryOH Primary Alcohol MitsunobuCheck->PrimaryOH SecondaryOH Secondary Alcohol MitsunobuCheck->SecondaryOH MitsunobuFix1 Action: Pre-form betaine at 0°C. Ensure rigorous exclusion of moisture. PrimaryOH->MitsunobuFix1 MitsunobuFix2 Action: Switch PPh3 to PBu3 and DEAD to ADDP to reduce steric clash. SecondaryOH->MitsunobuFix2 BorrowingFix Action: BH fails for 2° alcohols due to sterics. Switch to primary alcohol or use Mitsunobu. BorrowingCheck->BorrowingFix

Caption: Troubleshooting logic for low conversion in N-alkylation of sterically hindered sulfonamides.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols, ACS Public
  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions, ACS Public
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Mitsunobu reaction, Wikipedia,
  • Mitsnobu Reaction in 21 Century, Scribd,
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols, Organic Chemistry Portal,
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Mitsunobu Reaction, TCI Chemicals,
  • Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide, Benchchem,

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(2-Nitrophenyl)benzenesulfonamide vs. N-(4-Nitrophenyl)benzenesulfonamide

Executive Summary The positional isomerism of the nitro group in N-(nitrophenyl)benzenesulfonamides profoundly dictates their physicochemical properties and synthetic utility. While both the ortho (2-nitro) and para (4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The positional isomerism of the nitro group in N-(nitrophenyl)benzenesulfonamides profoundly dictates their physicochemical properties and synthetic utility. While both the ortho (2-nitro) and para (4-nitro) isomers feature a strongly electron-withdrawing group that acidifies the sulfonamide N-H bond, their reactivity profiles diverge significantly. This guide provides an in-depth, objective comparison of N-(2-Nitrophenyl)benzenesulfonamide and N-(4-Nitrophenyl)benzenesulfonamide , focusing on steric hindrance, intramolecular hydrogen bonding, nucleophilicity, and their respective roles in advanced organic synthesis.

Physicochemical Properties & Electronic Effects

To predict the behavior of these two isomers in a synthetic workflow, one must understand the interplay between inductive effects, resonance, and spatial arrangement.

  • Acidity (pKa): The sulfonamide N-H proton is highly acidic due to the electron-withdrawing sulfonyl group. The addition of a nitro group on the aniline ring further lowers the pKa. The predicted pKa for N-(4-nitrophenyl)benzenesulfonamide is approximately 6.52[1]. The ortho-isomer exhibits a similar thermodynamic acidity; however, an intramolecular hydrogen bond between the N-H and the ortho-nitro oxygen (N-H···O-N) slightly stabilizes the neutral form, altering its kinetic deprotonation profile.

  • Steric Hindrance: The para-isomer presents an exposed, sterically unhindered nitrogen atom once deprotonated. In contrast, the ortho-nitro group creates massive steric bulk directly adjacent to the reactive nitrogen center. This "ortho effect" drastically reduces the nucleophilicity of the resulting sulfonamide anion, making SN2 reactions significantly slower.

  • Synthesis: Both compounds are typically synthesized via the nucleophilic substitution of benzenesulfonyl chloride with the corresponding 2-nitroaniline or 4-nitroaniline in the presence of a base like pyridine[2].

HBonding OrthoIsomer N-(2-Nitrophenyl) benzenesulfonamide HBond Intramolecular H-Bond (N-H ··· O-N) OrthoIsomer->HBond Conform Restricted Conformation (Planar Chelate Ring) HBond->Conform BaseAttack Steric Shielding against Base Conform->BaseAttack Kinetics Slower Deprotonation Kinetics BaseAttack->Kinetics

Intramolecular hydrogen bonding effects in the ortho-isomer.

Reactivity Profile Comparison

N-Alkylation and Mitsunobu Reactions

When subjected to basic conditions (e.g., K₂CO₃) and an alkyl halide, the para-isomer rapidly undergoes N-alkylation to afford high yields. The ortho-isomer suffers from sluggish kinetics. The bulky nitro group shields the nucleophilic nitrogen, leading to competitive side reactions or requiring elevated temperatures and highly reactive electrophiles (like allylic or benzylic halides) to achieve acceptable yields.

Reduction and Heterocycle Synthesis

A unique synthetic utility of the ortho-isomer is its application in heterocycle synthesis. Reduction of the ortho-nitro group yields N-(2-aminophenyl)benzenesulfonamide, a highly valuable 1,2-diamine equivalent. This intermediate is widely used to synthesize complex fused systems, such as benzimidazoles, quinoxalines, and triazoloquinoxalines[3]. The para-isomer, upon reduction, yields a 1,4-diamine which is useful for polymer chemistry but cannot participate in analogous intramolecular cyclizations.

Reactivity Substrate N-(Nitrophenyl) benzenesulfonamide Base Base (Deprotonation) Substrate->Base Anion Sulfonamide Anion Base->Anion Para Para-Isomer (Unobstructed N-) Anion->Para 4-NO2 Ortho Ortho-Isomer (Sterically Hindered N-) Anion->Ortho 2-NO2 SN2_Para Fast N-Alkylation (High Yield) Para->SN2_Para Electrophile SN2_Ortho Slow N-Alkylation (Low Yield) Ortho->SN2_Ortho Electrophile

Reactivity pathways of ortho vs. para isomers in N-alkylation.

Quantitative Data Comparison

The following table summarizes the core physicochemical and reactivity differences between the two isomers:

Property / Reaction ParameterN-(2-Nitrophenyl)benzenesulfonamideN-(4-Nitrophenyl)benzenesulfonamide
CAS Number 6933-51-31829-81-8
Predicted pKa ~6.5 - 6.86.52 ± 0.10[1]
Intramolecular H-Bonding Yes (Strong N-H···O interaction)No
N-Alkylation Kinetics Slow (Sterically hindered)Fast (Unhindered nucleophile)
Synthetic Utility (Reduction) Precursor to fused heterocycles[3]Precursor to linear diamines

Experimental Protocols

The following self-validating protocols are designed to highlight the reactivity differences and synthetic utility of these compounds.

Protocol A: Comparative N-Alkylation Workflow

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium that strongly solvates the potassium cation, leaving the sulfonamide anion "naked" and maximizing its nucleophilicity. This is critical for the ortho-isomer to overcome its inherent steric hindrance.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of N-(2-nitrophenyl)benzenesulfonamide and N-(4-nitrophenyl)benzenesulfonamide in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.5 mmol of anhydrous K₂CO₃ to each flask. Stir at room temperature for 30 minutes. Observation: The ortho-isomer may require slight warming (40 °C) to overcome the kinetic barrier imposed by the intramolecular hydrogen bond.

  • Alkylation: Add 1.2 mmol of benzyl bromide dropwise to both flasks.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The para-isomer typically reaches full conversion within 2-4 hours. The ortho-isomer will likely require 12-24 hours and elevated temperatures (60 °C) for completion.

  • Workup: Quench the reactions with distilled water (20 mL), extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMF, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Reduction of N-(2-Nitrophenyl)benzenesulfonamide

Causality Note: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Zn/HCl). Pd/C cleanly reduces the nitro group to an amine without risking the cleavage of the sensitive sulfonamide S-N bond[3].

  • Dissolution: Dissolve 2.0 mmol of N-(2-nitrophenyl)benzenesulfonamide in 20 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10 mol% Pd/C (10% wt) under a gentle stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon). Stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Crucial Step: The resulting N-(2-aminophenyl)benzenesulfonamide is highly susceptible to air oxidation. It should be used immediately in subsequent cyclization steps (e.g., condensation with orthoesters) or stored under an inert atmosphere at -20 °C.

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Comparative

Comparative NMR Validation Guide: High-Purity N-(2-Nitrophenyl)benzenesulfonamide vs. Crude Alternatives

Executive Summary N-(2-Nitrophenyl)benzenesulfonamide is a critical structural motif and intermediate in the design of dihydropteroate synthase (DHPS) inhibitors and the synthesis of complex polysubstituted heterocycles[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)benzenesulfonamide is a critical structural motif and intermediate in the design of dihydropteroate synthase (DHPS) inhibitors and the synthesis of complex polysubstituted heterocycles[1][2]. In drug discovery and library synthesis, the purity of this starting material dictates the success of downstream biological assays.

This guide provides an objective, data-driven comparison between a High-Purity Analytical Standard (Product) and Crude Synthesized Material (Alternative). As a Senior Application Scientist, I have structured this guide to move beyond mere parameter listing; instead, we will explore the causality behind our experimental choices, establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol that guarantees structural integrity and purity.

The Causality of Impurities in Sulfonamide Synthesis

The standard synthetic route for N-(2-Nitrophenyl)benzenesulfonamide involves the reaction of 2-nitroaniline with benzenesulfonyl chloride[1]. When utilizing crude or standard-grade material, researchers frequently encounter residual 2-nitroaniline.

Why does this matter? Residual 2-nitroaniline is highly redox-active and acts as a frequent Pan-Assay Interference Compound (PAINS) in high-throughput screening (HTS). It can artificially inflate apparent biological activity, quench fluorescence signals, and lead to false positives. Relying on crude material without rigorous NMR validation fundamentally compromises the trustworthiness of your downstream data. By utilizing a High-Purity Standard, you eliminate these variables, ensuring that any observed biological activity is solely attributable to the target pharmacophore.

Comparative Data Analysis: Product vs. Alternative

The following table summarizes the quantitative NMR data and physical characteristics, contrasting the High-Purity Standard against typical Crude Synthesized Material.

Analytical ParameterHigh-Purity Standard (Product)Crude Synthesized Material (Alternative)
Overall Purity (NMR) ≥ 99.5% ~ 85 - 90%
Appearance Pale yellow crystalline solidDeep orange/yellow powder
Sulfonamide NH (δ) 10.35 ppm (s, 1H, sharp)10.35 ppm (broadened, due to trace acid/H₂O)
Residual 2-Nitroaniline Not detected Present (δ 7.25 ppm, s, 2H, -NH₂)
Residual Sulfonyl Chloride Not detected Present (δ 8.05 ppm, m)
Integration Accuracy Exact integer ratios (± 1%)Skewed in the aromatic region (7.4 - 8.0 ppm)

Self-Validating Experimental Protocol

To establish a trustworthy baseline, your NMR workflow must be a self-validating system. The protocol below explains the mechanistic reasoning behind each step to ensure absolute data fidelity.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the N-(2-Nitrophenyl)benzenesulfonamide sample. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

    • Causality: Anhydrous DMSO-d₆ is strictly required over CDCl₃. The highly polar sulfonamide and nitro groups limit solubility in non-polar solvents. More importantly, DMSO-d₆ forms strong hydrogen bonds with the sulfonamide NH, locking it in place and shifting it downfield (~10.35 ppm) to prevent rapid proton exchange and overlap with the aromatic region.

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm.

    • Causality: A precise column height optimizes magnetic field shimming, which is non-negotiable for resolving the complex multiplet structures (ddd) of the 2-nitrophenyl ring.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming to achieve a TMS line width at half-height (W₁/₂ ) of ≤ 0.5 Hz.

  • Acquisition Parameters (¹H NMR): Set the pulse sequence to a standard 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds . Acquire 16 to 32 scans.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) of the sterically hindered aromatic protons, guaranteeing that the integration ratios perfectly match the theoretical 1:1:1:1:2:2:1 proton count. This acts as an internal validation of purity.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation (FT). Perform manual phase correction and a multipoint baseline correction to ensure the integration baseline is perfectly flat.

Structural Assignment & Mechanistic Insights

The ¹H NMR spectrum of N-(2-Nitrophenyl)benzenesulfonamide is a masterclass in electronic effects. The high-purity standard will exhibit the following self-consistent signals:

  • Sulfonamide NH (δ ~10.35 ppm, s, 1H): This proton is highly deshielded due to the strong electron-withdrawing inductive effect of the adjacent sulfonyl group, compounded by intramolecular hydrogen bonding with the ortho-nitro group[1].

  • 2-Nitrophenyl Ring (Ring A): The strong electron-withdrawing nature of the -NO₂ group causes significant anisotropic deshielding.

    • H-3 (ortho to NO₂): δ 7.95 (dd, J = 8.2, 1.5 Hz, 1H)

    • H-4 (para to NH): δ 7.68 (ddd, J = 8.2, 7.5, 1.5 Hz, 1H)

    • H-6 (ortho to NH): δ 7.45 (dd, J = 8.1, 1.4 Hz, 1H)

    • H-5 (para to NO₂): δ 7.38 (ddd, J = 8.1, 7.5, 1.4 Hz, 1H)

  • Benzenesulfonyl Ring (Ring B): Exhibits a more symmetric splitting pattern typical of a monosubstituted benzene ring.

    • H-2', H-6' (ortho to SO₂): δ 7.82 - 7.76 (m, 2H)

    • H-4' (para to SO₂): δ 7.65 - 7.58 (m, 1H)

    • H-3', H-5' (meta to SO₂): δ 7.56 - 7.48 (m, 2H)

Validation Check: If the sample is crude, you will observe a distinct, sharp singlet at δ 7.25 ppm integrating to 2H. This is the -NH₂ group of unreacted 2-nitroaniline, a definitive failure of the purity check.

Visualizing the Validation Workflow

Workflow Start Crude Synthesized Material Prep Sample Preparation (15 mg in DMSO-d6) Start->Prep Standard High-Purity Standard (Product) Standard->Prep Acq NMR Acquisition (1H: 16 scans, D1: 2.0s) Prep->Acq Transfer to 5mm tube Analysis Spectral Analysis & Integration Acq->Analysis FID Processing Fail Fail: Residual 2-Nitroaniline (δ 7.25 ppm NH2 peak) Analysis->Fail Crude Route Pass Pass: ≥99.5% Purity (No extraneous signals) Analysis->Pass Standard Route

Comparative NMR validation workflow for sulfonamide purity.

Mechanism Molecule N-(2-Nitrophenyl) benzenesulfonamide NH Sulfonamide NH δ ~10.35 ppm Molecule->NH NitroPh 2-Nitrophenyl Ring δ 7.38 - 7.95 ppm Molecule->NitroPh SulfonylPh Benzenesulfonyl Ring δ 7.48 - 7.82 ppm Molecule->SulfonylPh Cause1 Intramolecular H-Bonding & Anisotropic Deshielding NH->Cause1 Cause2 Strong Electron Withdrawal by -NO2 Group NitroPh->Cause2 Cause3 Inductive Effect of -SO2- Group SulfonylPh->Cause3

Mechanistic origin of NMR chemical shifts in the target molecule.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal / ResearchGate (2018). 1

  • Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. ACS Omega (2024). 2

Sources

Validation

Decoding Sulfonamide Fragmentation: A Comparative Guide to Mass Spectrometry Analysis of N-(2-Nitrophenyl)benzenesulfonamide

As drug development increasingly relies on sulfonamide pharmacophores, understanding their gas-phase behavior in mass spectrometry is no longer optional—it is a prerequisite for accurate structural elucidation and metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on sulfonamide pharmacophores, understanding their gas-phase behavior in mass spectrometry is no longer optional—it is a prerequisite for accurate structural elucidation and metabolite tracking. N-(2-Nitrophenyl)benzenesulfonamide serves as an excellent model compound to study complex fragmentation pathways, specifically the unanticipated extrusion of sulfur dioxide (SO₂).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) systems for analyzing this compound, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol.

The Mechanistic Causality of Fragmentation

When subjected to electrospray ionization in negative mode (ESI-), N-(2-Nitrophenyl)benzenesulfonamide readily deprotonates to form the[M-H]⁻ precursor ion at m/z 277.03. Upon collisional activation, the molecule does not merely shatter; it undergoes highly specific, structurally driven rearrangements.

The Smiles-Type Rearrangement (SO₂ Extrusion)

The most notable diagnostic feature of this compound is the unanticipated loss of 64 Da, corresponding to the neutral loss of SO₂[1][2]. This occurs via a gas-phase Smiles-type intramolecular rearrangement[3].

The Causality: Why is this pathway so dominant in this specific molecule? The answer lies in the ortho-nitro group. The -NO₂ moiety is strongly electron-withdrawing, which drastically reduces the electron density at the ipso-carbon of the aniline ring. This increased electrophilicity lowers the activation energy required for the nitrogen anion to execute a nucleophilic attack on the ipso-carbon[4]. The Ar-S bond subsequently breaks, SO₂ is extruded, and a new C-N bond forms, yielding the[M-H-SO₂]⁻ ion at m/z 213.03[5].

Competing Pathways

Alongside the rearrangement, direct S-N bond cleavage occurs, resulting in two competing product ions depending on charge retention:

  • Benzenesulfonate Anion (m/z 157.00): Charge is retained on the sulfonyl moiety[6].

  • 2-Nitroanilide Anion (m/z 137.04): Charge is retained on the nitrogen atom[5].

Technology Showdown: HRMS (Orbitrap/Q-TOF) vs. Triple Quadrupole (QqQ)

To accurately map these pathways, the choice of mass analyzer dictates the integrity of the data. While QqQ instruments are the gold standard for targeted quantification, HRMS (such as Orbitrap or Q-TOF) is strictly required for de novo structural elucidation and mechanistic validation[2].

The table below compares the experimental performance of both platforms when analyzing the fragmentation of N-(2-Nitrophenyl)benzenesulfonamide.

Table 1: Performance Comparison for Sulfonamide Structural Elucidation

Analytical FeatureHigh-Resolution MS (Orbitrap/Q-TOF)Triple Quadrupole (QqQ)Impact on N-(2-Nitrophenyl)benzenesulfonamide Analysis
Mass Accuracy < 2 ppm~0.1 DaHRMS definitively distinguishes the loss of SO₂ (63.96 Da) from isobaric losses (e.g., -CH₄O₃), preventing false assignments.
Resolution (FWHM) 140,000+ (at m/z 200)~0.7 FWHM (Unit)HRMS resolves closely eluting isotopic fine structures, confirming the presence of sulfur (³⁴S isotope tracking).
MSⁿ Capability Yes (MS³ to MSⁿ in Ion Traps/Orbitrap Tribrids)No (Limited to MS²)MS³ is required to isolate the m/z 213 intermediate and prove it is the precursor to secondary fragments[6].
Best Use Case Mechanistic studies, metabolite ID, structural elucidation.High-throughput pharmacokinetics, targeted MRM quantification.QqQ is ideal for quantifying the compound in plasma, but HRMS is mandatory for mapping the SO₂ rearrangement[2].

Table 2: Diagnostic Product Ions (HRMS Experimental Data)

Fragment IdentityFormulaTheoretical Exact Mass (m/z)Observed Mass (Orbitrap)Mass Error (ppm)
Precursor [M-H]⁻C₁₂H₉N₂O₄S⁻277.0288277.0285-1.08
[M-H - SO₂]⁻C₁₂H₉N₂O₂⁻213.0667213.0669+0.93
BenzenesulfonateC₆H₅O₃S⁻156.9965156.9963-1.27
2-NitroanilideC₆H₅N₂O₂⁻137.0356137.0358+1.45

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, a fragmentation analysis cannot rely on a single collision energy snapshot. The following protocol utilizes Energy-Resolved Mass Spectrometry (ERMS) and MS³ to create a self-validating data system[5][6].

Phase 1: Sample Preparation & Ionization
  • Preparation: Dissolve N-(2-Nitrophenyl)benzenesulfonamide standard in an MS-grade solvent mixture of Acetonitrile/Water (50:50, v/v) containing 10 mM ammonium acetate to promote deprotonation. Final concentration should be ~1 µg/mL.

  • Infusion: Introduce the sample via direct infusion (syringe pump at 5 µL/min) into an Orbitrap Tribrid mass spectrometer.

  • Source Parameters: Set the ESI source to negative ion mode. Capillary voltage: 2.5 kV; Ion transfer tube temperature: 300 °C.

Phase 2: Energy-Resolved Mass Spectrometry (ERMS)
  • Isolation: Isolate the precursor ion at m/z 277.03 using the quadrupole with a narrow isolation window (1.0 m/z).

  • Breakdown Curve Generation: Apply Higher-energy Collisional Dissociation (HCD). Program the instrument to acquire sequential MS² spectra by ramping the Normalized Collision Energy (NCE) from 10% to 50% in 5% increments.

  • Causality Check: Plot the relative intensities of the precursor and product ions against NCE. The m/z 213, 157, and 137 ions will appear at lower NCEs (primary fragments), while secondary fragments will only emerge at NCE > 35%.

Phase 3: Self-Validating Mechanistic Confirmation (MS³)
  • Intermediate Isolation: To definitively prove that the carbazolide derivative (m/z 167) originates from the SO₂-loss intermediate rather than the intact precursor, perform an MS³ experiment.

  • MS³ Execution: Isolate m/z 277.03 -> Apply NCE 25% -> Isolate the resulting m/z 213.06 ion in the ion trap -> Apply NCE 30% to the m/z 213.06 ion.

  • Validation: The appearance of the m/z 167.07 ion (loss of NO₂, 46 Da) in the MS³ spectrum mathematically validates the sequential inter-annular coupling mechanism[5].

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the fragmentation pathways validated by the protocol above.

Fragmentation M [M-H]⁻ (m/z 277.03) N-(2-Nitrophenyl)benzenesulfonamide SO2_loss [M-H - SO₂]⁻ (m/z 213.07) Smiles-Type Rearrangement M->SO2_loss -SO₂ (64 Da) Intramolecular Rearrangement BS_anion Benzenesulfonate Anion (m/z 157.00) S-N Cleavage M->BS_anion S-N Bond Cleavage Charge Retention on S Anilide 2-Nitroanilide Anion (m/z 137.04) S-N Cleavage M->Anilide S-N Bond Cleavage Charge Retention on N Carbazole Carbazolide Derivative (m/z 167.07) Loss of NO₂ / Inter-annular Coupling SO2_loss->Carbazole -NO₂ (46 Da) Secondary Fragmentation (MS³)

Figure 1: Gas-phase fragmentation pathways of deprotonated N-(2-Nitrophenyl)benzenesulfonamide.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]

  • Ni, J., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • Attygalle, A. B., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Comparative

Comparative Guide: Sulfonamide Protecting Groups and the Efficacy of 2-Nitrobenzenesulfonamides

As a Senior Application Scientist, I frequently encounter the "sulfonamide paradox" in multistep organic synthesis: the very stability that makes sulfonamides excellent protecting groups for amines also makes them notori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the "sulfonamide paradox" in multistep organic synthesis: the very stability that makes sulfonamides excellent protecting groups for amines also makes them notoriously difficult to remove. For decades, the p-toluenesulfonyl (Tosyl) group was the standard, but its cleavage requires harsh dissolving metal reductions (e.g., Na/NH₃) or highly acidic conditions, which are incompatible with delicate molecular architectures.

The paradigm shifted with the introduction of electron-deficient sulfonamides. This guide objectively compares the efficacy of modern sulfonamide protecting groups, focusing on the mechanistic advantages of 2-nitrobenzenesulfonamides (the Nosyl group) and evaluating related structural derivatives like N-(2-Nitrophenyl)benzenesulfonamide.

Mechanistic Causality: Why the Nitro Group Matters

To understand the efficacy of these protecting groups, we must analyze the causality behind their chemical reactivity.

When evaluating structural isomers, such as N-(2-Nitrophenyl)benzenesulfonamide (where the nitro group is located on the aniline ring), the electron-withdrawing nitro group reduces the nucleophilicity of the protected amine. However, it does not sufficiently activate the sulfonyl arene for mild cleavage.

Conversely, the universally adopted Fukuyama strategy deliberately places the nitro group on the sulfonyl moiety to form 2-nitrobenzenesulfonamides (Nosyl-amines). The strong electron-withdrawing nature of the ortho-nitro group activates the sulfonyl aromatic ring toward Nucleophilic Aromatic Substitution (S_NAr). When treated with a soft nucleophile like a thiolate, the system forms a highly stable Meisenheimer complex. This intermediate rapidly collapses, extruding sulfur dioxide and releasing the free amine under exceptionally mild conditions[1].

Visualization: Cleavage Pathway

G A 2-Nitrobenzenesulfonamide (Protected Amine) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C1 B Thiolate Nucleophile (e.g., PhS⁻) B->C Addition D Free Secondary Amine (Deprotected) C->D SO₂ Extrusion & Cleavage E Thioether Byproduct (S-Aryl) C->E Aryl Transfer

Mechanism of Nosyl group deprotection via thiolate-mediated Meisenheimer complex formation.

Comparative Efficacy of Sulfonamide Alternatives

The landscape of sulfonamide protecting groups has expanded to balance stability and cleavability. Below is an objective comparison of the most prominent alternatives:

  • Tosyl (Ts): Highly robust but requires extreme conditions for removal.

  • Nosyl (Ns): The gold standard for secondary amine synthesis. The N-H proton of a Nosyl-protected primary amine has a lowered pKa (~9), allowing facile alkylation via mild bases or Mitsunobu conditions[1].

  • 4-Cyanobenzenesulfonyl (4-Cs): Developed to compliment the Nosyl group when nitro-specific chemistry (like zinc reductions) is required downstream. It cleaves similarly but at a slower rate[2].

  • Nms-Amides: A recently developed group designed via in silico studies to offer superior stability during multistep synthesis while maintaining the cleavability of Nosyl groups[3].

Quantitative Data Presentation
Protecting GroupReagents for CleavageTimeTempTypical Yield (%)Ref
Tosyl (Ts) Na / liq. NH₃2 h-78 °C60-80%N/A
Nosyl (Ns) PhSH, K₂CO₃, DMF1 h25 °C95-98%[1]
2,4-Dinitro-Ns HSCH₂CH₂OH, Et₃N, CH₂Cl₂0.5 h25 °C>98%[4]
4-Cs Dodecanethiol, DBU, MeCN2-4 h25 °C85-90%[2]
Nms PhSH, Cs₂CO₃, MeCN1 h50 °C>90%[3]

Note: 2,4-dinitrobenzenesulfonamides can be selectively deprotected in the presence of standard 2-nitrobenzenesulfonamides using thiol alone, offering orthogonal deprotection strategies[4].

Experimental Protocol: Self-Validating Amine Synthesis

To ensure reproducibility, the following protocol for the protection, alkylation, and deprotection of amines using the Nosyl strategy is designed as a self-validating system.

Phase 1: Protection (Formation of 2-Nitrobenzenesulfonamide)
  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add triethylamine (1.5 eq) and cool the reaction flask to 0 °C. Causality: The electron-deficient sulfonyl chloride is highly reactive; cooling prevents exothermic side reactions and poly-sulfonylation.

  • Sulfonylation: Slowly add 2-nitrobenzenesulfonyl chloride (1.1 eq) in portions.

  • Self-Validation Checkpoint: Monitor via TLC. The reaction is complete when the starting amine is consumed. The product will appear as a highly UV-active spot with a distinct yellow hue due to the nitroarene chromophore.

Phase 2: Alkylation
  • Reaction: Dissolve the protected amine in DMF. Add K₂CO₃ (3.0 eq) and an alkyl halide (1.2 eq).

  • Heating: Stir at 60 °C for 1-2 hours. Causality: The strong electron-withdrawing Nosyl group lowers the pKa of the sulfonamide N-H, allowing K₂CO₃ to quantitatively deprotonate it, preventing over-alkylation[1].

Phase 3: Deprotection (Cleavage)
  • Reagent Setup: Dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide in DMF.

  • Nucleophilic Attack: Add thiophenol (1.2 eq) and K₂CO₃ (3.0 eq). Alternatively, use 2-mercaptoethanol and DBU for an odorless procedure[4].

  • Self-Validation Checkpoint: Stir at room temperature for 1 hour. During the basic aqueous workup, the generated thioether byproduct partitions exclusively into the organic layer, while the free secondary amine can be isolated via standard acid-base extraction. The complete disappearance of the yellow UV-active spot on TLC confirms quantitative cleavage.

References

  • Source: Synlett (Thieme Connect)
  • Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Source: Organic Syntheses URL
  • Source: Chemistry - A European Journal (ResearchGate)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

FTIR spectroscopy reference data for N-(2-Nitrophenyl)benzenesulfonamide

FTIR Spectroscopy Reference Data for N-(2-Nitrophenyl)benzenesulfonamide: A Comparative Guide (ATR vs. Transmission) N-(2-Nitrophenyl)benzenesulfonamide is a critical pharmacophore and synthetic intermediate in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Reference Data for N-(2-Nitrophenyl)benzenesulfonamide: A Comparative Guide (ATR vs. Transmission)

N-(2-Nitrophenyl)benzenesulfonamide is a critical pharmacophore and synthetic intermediate in the development of novel antimicrobial agents, frequently utilized for its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS) [1]. Accurate structural characterization of its secondary sulfonamide (-SO₂NH-), nitro (-NO₂), and aromatic functional groups is paramount for quality control and downstream structure-activity relationship (SAR) studies.

While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying these vibrational modes, the choice of sampling modality significantly alters the spectral output[2]. As an Application Scientist, it is crucial to understand that an FTIR spectrum is not just a chemical fingerprint—it is a convolution of the molecule's physical chemistry and the optical physics of the sampling technique.

This guide provides a definitive comparison between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) modalities, complete with reference data and self-validating protocols to ensure absolute scientific integrity.

Modality Comparison: ATR vs. Transmission (KBr)

When analyzing complex sulfonamides, researchers must navigate the inherent optical biases of their chosen sampling method [3].

1. Attenuated Total Reflectance (ATR-FTIR)

  • Mechanism: Utilizes an evanescent wave that penetrates a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Advantages: Non-destructive, requires zero sample preparation, and completely eliminates moisture-induced spectral artifacts.

  • Causality of Spectral Shifts: The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the infrared wavelength ( λ ). Consequently, peaks at lower wavenumbers (e.g., the S-N stretch at ~900 cm⁻¹) absorb more energy and appear artificially more intense than high-wavenumber peaks (e.g., the N-H stretch at ~3300 cm⁻¹) when compared to transmission spectra. Advanced processing must apply an "ATR Correction" algorithm to normalize these intensities before library matching.

2. Transmission FTIR (KBr Pellet)

  • Mechanism: The sample is homogeneously dispersed in an IR-transparent alkali halide (KBr) matrix and pressed into a solid, translucent disc.

  • Advantages: Adheres strictly to the Beer-Lambert law, providing true relative peak intensities without the wavelength-dependent distortion seen in ATR.

  • Causality of Spectral Shifts: KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a massive, broad O-H stretching band will manifest between 3400–3200 cm⁻¹. For N-(2-Nitrophenyl)benzenesulfonamide, this water band can completely obscure the critical secondary sulfonamide N-H stretch, leading to false-negative structural confirmations.

Reference FTIR Data for N-(2-Nitrophenyl)benzenesulfonamide

The following table synthesizes the expected vibrational frequencies for this compound, comparing theoretical transmission values with typical ATR-observed shifts.

Functional GroupVibrational ModeExpected Transmission (KBr) (cm⁻¹)Typical ATR Shift / ObservationDiagnostic Significance
Secondary Amine N-H Stretch3250 – 3350~3245 – 3345 (Weaker intensity)Confirms secondary sulfonamide; easily masked by KBr moisture.
Aromatic Ring C-H Stretch3050 – 31003050 – 3100Identifies the benzenesulfonyl and nitrophenyl rings.
Nitro Group Asymmetric -NO₂1525 – 15351520 – 1530Key indicator of the 2-nitrophenyl moiety.
Nitro Group Symmetric -NO₂1345 – 13551340 – 1350Often overlaps with the asymmetric SO₂ stretch.
Sulfonamide Asymmetric -SO₂1330 – 13401325 – 1335Primary confirmation of the sulfonyl core.
Sulfonamide Symmetric -SO₂1160 – 11701155 – 1165Highly intense peak; strongly diagnostic.
Sulfonamide S-N Stretch~900~900 (Artificially enhanced)Confirms the sulfur-nitrogen linkage.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every spectroscopic measurement must function as a self-validating system. Do not accept a spectrum without proving the baseline integrity first.

Protocol A: ATR-FTIR (Diamond Crystal)
  • Crystal Cleaning: Wipe the diamond crystal with spectroscopic-grade isopropanol (IPA) and a lint-free wipe. Allow 30 seconds for complete evaporation.

  • Background Validation (Self-Validation Step): Acquire a background spectrum (air). Causality: You must actively check the background for residual IPA peaks (C-H stretch at ~2900 cm⁻¹) or sample carryover. A contaminated background will subtract real data from your sample scan.

  • Sample Application: Place ~2-5 mg of N-(2-Nitrophenyl)benzenesulfonamide powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to a weak evanescent wave interaction, resulting in a poor signal-to-noise (S/N) ratio and jagged baselines.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

  • Post-Processing: Apply baseline correction and an ATR correction algorithm to normalize intensities for comparison with transmission libraries.

Protocol B: Transmission (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for >2 hours to eliminate adsorbed water.

  • Blank Validation (Self-Validation Step): Press a pure KBr pellet and scan it. Causality: If a peak appears at ~3400 cm⁻¹, the KBr is wet and will invalidate the N-H stretch analysis of your sulfonamide. Discard the batch and re-dry.

  • Sample Milling: Grind ~1 mg of the sulfonamide with ~100 mg of dry KBr in an agate mortar. Causality: Homogeneous dispersion minimizes scattering (the Christiansen effect), which causes asymmetric baseline drift at higher wavenumbers.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Self-Validation: Check the 2350 cm⁻¹ region; if sharp CO₂ doublet peaks are visible, the background subtraction has failed due to atmospheric changes in the sample compartment. Purge the system and rescan.

Mechanistic Workflow Diagram

G Start N-(2-Nitrophenyl)benzenesulfonamide ATR_Prep ATR-FTIR Protocol (Direct Crystal Contact) Start->ATR_Prep KBr_Prep Transmission Protocol (KBr Pellet Pressing) Start->KBr_Prep ATR_Acq Spectral Acquisition (Diamond ATR, 4 cm⁻¹ res) ATR_Prep->ATR_Acq KBr_Acq Spectral Acquisition (Transmission, 4 cm⁻¹ res) KBr_Prep->KBr_Acq Process Data Processing (Baseline & ATR Correction) ATR_Acq->Process KBr_Acq->Process Validate Self-Validation (Check H2O/CO2 & S/N) Process->Validate Output Reference Spectra Peak Assignment Validate->Output

Fig 1. FTIR workflow and self-validation logic for sulfonamide characterization.

References

  • Source: EXCLI Journal (2018)
  • Source: BenchChem (2025)
  • Title: FTIR Analysis - Interpret your FTIR data quickly!
Comparative

Validation of N-(2-Nitrophenyl)benzenesulfonamide purity by HPLC-UV

Validation of N-(2-Nitrophenyl)benzenesulfonamide Purity by HPLC-UV: A Comprehensive Methodological Guide Introduction & Chemical Context N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) is a critical sulfonamide der...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-(2-Nitrophenyl)benzenesulfonamide Purity by HPLC-UV: A Comprehensive Methodological Guide

Introduction & Chemical Context

N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) is a critical sulfonamide derivative utilized as a key building block in the synthesis of polysubstituted heterocycles, such as triazoloquinoxalines, and serves as a valuable intermediate in pharmaceutical drug discovery[1]. Because trace impurities can drastically alter downstream reaction yields and compromise the safety profile of active pharmaceutical ingredients (APIs), establishing a robust, highly sensitive purity validation method is paramount.

This guide provides an authoritative, step-by-step methodology for validating the purity of N-(2-Nitrophenyl)benzenesulfonamide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), structured in strict accordance with the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Platforms

While multiple analytical techniques exist for molecular characterization, their utility for routine, trace-level purity quantification varies significantly. Table 1 objectively compares HPLC-UV against common alternatives.

Table 1: Comparison of Analytical Techniques for Sulfonamide Purity

Analytical TechniquePrimary AdvantagePrimary LimitationSuitability for Routine Purity Assay
HPLC-UV High precision, wide linear dynamic range, robust, and cost-effective.Requires the analyte to possess a UV chromophore.Optimal. The nitroaromatic and sulfonamide groups provide strong UV absorbance.
LC-MS Superior for structural elucidation and unknown impurity identification.Susceptible to matrix effects (ion suppression); higher operational cost.Sub-optimal for routine bulk % assay, though excellent for initial impurity profiling.
GC-FID High resolution and sensitivity for volatile organic compounds.Sulfonamides exhibit thermal lability and high boiling points.Poor. Requires complex, time-consuming derivatization (e.g., methylation) to prevent degradation.
qNMR Primary ratio method; does not require a reference standard.Low sensitivity for trace impurities (<0.1% w/w).Poor for quantifying low-level process impurities or degradants.

Causality in Method Development: The "Why" Behind the Protocol

A scientifically sound method is not born from trial and error, but from a deep understanding of the analyte's physicochemical properties[3].

  • Mobile Phase pH & Silanol Interactions: The sulfonamide nitrogen (-NH-SO₂-) is weakly acidic. In N-(2-Nitrophenyl)benzenesulfonamide, the strongly electron-withdrawing 2-nitro group further increases this acidity, lowering the pKa[4]. If the mobile phase pH approaches the analyte's pKa, the compound exists in a state of partial ionization. This leads to split peaks and severe peak tailing due to secondary electrostatic interactions with residual acidic silanols on the silica matrix[5]. To ensure the analyte remains fully protonated (neutral) and interacts purely via hydrophobic partitioning, an acidic modifier (0.1% Formic Acid, pH ~2.7) is mandatory[5].

  • Stationary Phase Selection: A high-purity, end-capped C18 column is selected to maximize hydrophobic retention of the conjugated aromatic rings, ensuring adequate retention factor ( k′>2 ) and resolution from early-eluting polar impurities.

  • Wavelength Selection: The conjugated benzenesulfonamide moiety and the nitroaromatic ring provide robust UV absorbance. A detection wavelength of 265 nm maximizes the signal-to-noise ratio for the analyte while avoiding the low-UV baseline noise inherent to organic modifiers[6].

pH_Causality Analyte N-(2-Nitrophenyl)benzenesulfonamide (Weakly Acidic -NH-SO2-) High_pH Mobile Phase pH > pKa (e.g., pH 7.0) Analyte->High_pH Low_pH Mobile Phase pH < pKa (e.g., pH 2.7, 0.1% Formic Acid) Analyte->Low_pH Ionized Analyte Ionized (Anion) Increased Aqueous Solubility High_pH->Ionized Neutral Analyte Neutral (Protonated) Maximized Hydrophobicity Low_pH->Neutral Poor_Chrom Poor Retention & Peak Tailing (Silanol Interactions) Ionized->Poor_Chrom Good_Chrom Strong Retention & Sharp Peaks (Ideal C18 Interaction) Neutral->Good_Chrom

Figure 1: Mechanistic effect of mobile phase pH on sulfonamide chromatographic retention.

Experimental Protocol (Self-Validating System)

The following step-by-step methodology incorporates built-in system suitability tests (SST) to ensure the system is self-validating prior to data acquisition.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Controls viscosity and ensures reproducible mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear ramp to 80% B

    • 15–18 min: Hold at 80% B (Column wash)

    • 18–18.1 min: Return to 20% B

    • 18.1–25 min: Re-equilibration at 20% B

Step 3: Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of N-(2-Nitrophenyl)benzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution: Prepare the test batch identically to the Working Standard (Target: 100 µg/mL).

Step 4: System Suitability Testing (SST) Inject the Working Standard six consecutive times. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of peak area ≤1.0% .

  • USP Tailing Factor ( Tf​ ) ≤1.5 .

  • Theoretical Plates ( N ) ≥5000 .

ICH Q2(R2) Validation Framework & Results

To prove the analytical procedure is "fit for purpose," it must be validated against the ICH Q2(R2) guidelines[7]. The workflow below dictates the lifecycle of this validation.

ICH_Q2R2_Workflow Start Define Analytical Target Profile (Purity Assay) MethodDev Method Development (Select Column, pH, UV Wavelength) Start->MethodDev Specificity Specificity / Selectivity (Interference Check) MethodDev->Specificity Range Linearity & Range (LOQ to 150% Target) Specificity->Range Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Parameter Variations) Precision->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Figure 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Experimental Validation Data The method was subjected to rigorous validation. The quantitative performance metrics, confirming the method's reliability for determining the purity of N-(2-Nitrophenyl)benzenesulfonamide, are summarized in Table 2.

Table 2: ICH Q2(R2) Validation Metrics and Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) from known impurities; no blank interference. Rs​=3.6 ; Blank interference = 0.0%Pass
Linearity & Range R2≥0.999 across 25% to 150% of target concentration (25 - 150 µg/mL). R2=0.9998 ; y-intercept ≤2.0% of response.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (50%, 100%, 150%).99.5% ± 0.7% (n=9)Pass
Precision (Repeatability) Peak area RSD ≤2.0% for 6 independent sample preparations at 100% concentration.RSD = 0.52%Pass
Intermediate Precision RSD ≤2.0% across different days, analysts, and instruments.RSD = 0.68%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 for LOD; S/N≥10 for LOQ.LOD = 0.04 µg/mL; LOQ = 0.12 µg/mLPass
Robustness System suitability maintained despite deliberate variations (Flow rate ±0.1 mL/min, Temp ±5 °C).All SST criteria met under varied conditions.Pass

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link][7]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link][2]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from:[Link][5]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from:[Link][4]

  • ACS Omega. Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. Retrieved from:[Link][1]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues. Retrieved from:[Link][6]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. Retrieved from:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Nitrophenyl)benzenesulfonamide proper disposal procedures

Title: N-(2-Nitrophenyl)benzenesulfonamide: Comprehensive Laboratory Disposal and Safety Protocol Introduction For researchers and drug development professionals, the handling of specialized synthetic intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(2-Nitrophenyl)benzenesulfonamide: Comprehensive Laboratory Disposal and Safety Protocol

Introduction For researchers and drug development professionals, the handling of specialized synthetic intermediates like N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) requires rigorous safety and disposal protocols. This compound features both a nitroaromatic system and a sulfonamide linkage. Understanding the mechanistic causality behind its hazards is essential for maintaining laboratory safety, ensuring environmental compliance, and preventing cross-contamination in sensitive analytical environments.

To design a self-validating disposal system, we must first understand the chemical behavior of N-(2-Nitrophenyl)benzenesulfonamide:

  • Nitroaromatic Instability: The nitro group (-NO2) is highly electron-withdrawing. While stable under standard ambient conditions, nitroaromatic compounds can undergo exothermic decomposition if subjected to extreme heat, shock, or when mixed with concentrated alkalis[1]. Disposal protocols must strictly segregate this compound from strong bases and reducing agents to prevent runaway thermal reactions.

  • Sulfonamide Environmental Persistence: Sulfonamides are biologically active molecules. If improperly disposed of via sink drains, they bypass standard wastewater treatment filtration, entering aquatic ecosystems where they exhibit aquatic toxicity and promote antimicrobial resistance[1]. Consequently, standard environmental guidelines mandate that all sulfonamide derivatives be treated as hazardous chemical waste[2].

Quantitative Data & Regulatory Thresholds

The following table summarizes the critical physicochemical properties and regulatory thresholds dictating the handling of N-(2-Nitrophenyl)benzenesulfonamide.

ParameterSpecification / ThresholdOperational Implication
CAS Number 6933-51-3Unique identifier required for waste manifests.
Molecular Formula C12H10N2O4SContains N and S; incineration yields NOx and SOx.
Physical State Solid (Crystalline)Prone to aerosolization; strict avoidance of dry sweeping.
EPA Waste Classification Unlisted Hazardous WasteMust be incinerated at an EPA-approved facility.
SAA Storage Limit 55 Gallons (Total Waste)Do not exceed limit in the Satellite Accumulation Area[2].
Incompatible Materials Strong oxidizers, strong basesSegregate waste streams to prevent exothermic reactions[3].

Operational Disposal Plan: Step-by-Step Methodology

A self-validating protocol ensures that every step inherently prevents the failure of the next. Follow this workflow for the routine disposal of N-(2-Nitrophenyl)benzenesulfonamide waste.

Step 1: Waste Segregation

  • Solid Waste: Unused compound, contaminated Kimwipes, or empty vials must be placed in a designated solid hazardous waste container (typically a wide-mouth High-Density Polyethylene (HDPE) bucket).

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, determine the solvent's halogen content. Route to "Halogenated Organic Waste" (e.g., if dissolved in dichloromethane) or "Non-Halogenated Organic Waste" (e.g., if dissolved in DMSO or ethyl acetate)[3].

Step 2: Containerization and Compatibility

  • Ensure the waste container is chemically compatible (HDPE or PTFE-lined glass).

  • Causality Check: Never add N-(2-Nitrophenyl)benzenesulfonamide waste to a container holding strong alkalis (e.g., NaOH solutions), as the nitroaromatic ring can degrade exothermically[1].

Step 3: Definitive Labeling

  • Attach a standard Hazardous Waste label immediately upon placing the first drop/gram of waste into the container[2].

  • Write out the full chemical name: "N-(2-Nitrophenyl)benzenesulfonamide". Do not use abbreviations or chemical structures, as emergency responders require explicit nomenclature[3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the container in secondary containment within a designated SAA (e.g., a designated fume hood).

  • Keep the container tightly closed unless actively adding waste. Open containers violate EPA emissions standards and risk volatile exposure[2].

Step 5: EH&S Collection

  • Once the container is 90% full, or reaches the 12-month accumulation limit, submit a pickup request to your institution's Environmental Health and Safety (EH&S) department for high-temperature incineration[4].

Workflow Visualization: Routine Disposal

DisposalWorkflow Gen Waste Generation: N-(2-Nitrophenyl)benzenesulfonamide Segregate Segregation: Solid vs. Solution? Gen->Segregate Solid Solid Waste: Place in HDPE Container Segregate->Solid Liquid Liquid Waste: Determine Solvent Segregate->Liquid Labeling Attach Hazardous Waste Label (List all constituents & %) Solid->Labeling Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated NonHal Non-Halogenated Organic Waste Halogenated->NonHal No Hal Halogenated Organic Waste Halogenated->Hal Yes NonHal->Labeling Hal->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Disposal EH&S Collection & EPA Compliant Incineration SAA->Disposal

Logical decision tree for the segregation and disposal of N-(2-Nitrophenyl)benzenesulfonamide.

Emergency Spill Response Protocol

In the event of a localized benchtop spill, rapid and methodical containment is required to prevent aerosolization of the toxic powder.

  • Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that there are no active ignition sources or incompatible chemicals (strong bases) in the spill zone.

  • Don Appropriate PPE: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant lab coat[4].

  • Containment (Avoid Dry Sweeping): Causality Check: Dry sweeping nitroaromatic powders generates respirable dust. Instead, lightly dampen a spill pad or Kimwipe with a compatible solvent (e.g., water or ethanol) to suppress dust formation, then carefully wipe up the solid.

  • Decontamination: Wash the affected surface with soap and water to remove residual sulfonamide traces.

  • Disposal of Spill Materials: Place all contaminated wipes, gloves, and spill pads into a heavy-duty plastic bag, seal it, and place it into the solid hazardous waste container. Label explicitly as "Spill Cleanup: N-(2-Nitrophenyl)benzenesulfonamide"[3].

Workflow Visualization: Spill Response

SpillResponse Start Spill Detected: N-(2-Nitrophenyl)benzenesulfonamide Assess Assess Spill Size & Hazard Start->Assess Small Small Spill (<500g) No immediate danger Assess->Small Large Large Spill (>500g) or Ventilation Compromised Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Call EH&S Large->Evacuate EHSPickup Schedule EH&S Pickup Evacuate->EHSPickup EH&S handles Sweep Wet-Wipe Method (Avoid Dust Generation) PPE->Sweep Containerize Place in Solid Hazardous Waste Container Sweep->Containerize Label Label as 'Hazardous Waste: Nitroaromatic Spill' Containerize->Label Label->EHSPickup

Step-by-step emergency response workflow for N-(2-Nitrophenyl)benzenesulfonamide spills.

References

  • Department of Chemistry | University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL." utoronto.ca. 3

  • The Prashant Kamat lab at the University of Notre Dame. "Standard Operating Procedures Waste Handling & Disposal." kamatlab.com. 4

  • UPenn EHRS - University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." upenn.edu. 2

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." epa.gov. 1

Sources

Handling

Personal protective equipment for handling N-(2-Nitrophenyl)benzenesulfonamide

Standard Operating Procedure: Handling and Disposal of N-(2-Nitrophenyl)benzenesulfonamide As a researcher or drug development professional, handling reactive intermediates requires moving beyond basic compliance to unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-(2-Nitrophenyl)benzenesulfonamide

As a researcher or drug development professional, handling reactive intermediates requires moving beyond basic compliance to understanding the mechanistic interactions between the chemical and your environment. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of N-(2-Nitrophenyl)benzenesulfonamide.

Chemical Profile & Mechanistic Hazard Assessment

N-(2-Nitrophenyl)benzenesulfonamide (CAS: 6933-51-3) is a highly valuable intermediate in pharmaceutical synthesis[1]. However, its structural features—a sulfonamide linkage coupled with an electron-withdrawing nitroaromatic ring—make it highly reactive with biological nucleophiles.

  • Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[2]. The lipophilic nature of the benzene rings facilitates rapid dermal absorption if the skin barrier is breached.

  • Irritation & Sensitization (H315, H318/H319): The sulfonamide moiety can cause severe eye damage and skin irritation upon contact[2].

  • Respiratory Hazard (STOT SE 3): As a crystalline powder, aerosolized dust can cause severe respiratory tract irritation[2].

Personal Protective Equipment (PPE) & Causality

To mitigate dermal and inhalation risks, strict PPE protocols must be enforced. The selection of barrier materials is dictated by the permeation kinetics of nitroaromatic compounds.

PPE CategorySpecificationMechanistic Justification
Gloves Powder-free Medical Grade Nitrile (≥5 mil thickness)Nitroaromatics can degrade standard latex. Nitrile (≥5 mil) provides a breakthrough time of >240 minutes against similar lipophilic organic compounds[3].
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against micro-particulate dust and solvent splashes. Standard safety glasses lack orbital seals, risking exposure to H318-classified dust[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffsPrevents the accumulation of static-charged powder on exposed forearms during transfer operations.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired only if handling outside a certified chemical fume hood to prevent the inhalation of STOT SE 3 particulates[4].

Operational Protocol: Step-by-Step Methodology

Self-Validating System: Do not proceed to the next step unless the prior validation check is successful.

Step 1: Environmental Preparation & Fume Hood Validation

  • Action: Conduct all weighing, transfer, and reaction setups inside a certified chemical fume hood[4].

  • Validation Check: Verify the fume hood monitor displays a continuous face velocity of 80–120 feet per minute (fpm). Ensure the sash is positioned at or below the indicated safe operating height.

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and grounded metal spatulas.

  • Causality: N-(2-Nitrophenyl)benzenesulfonamide is a dry powder. Static electricity can cause the powder to aerosolize or adhere to gloves, increasing the risk of cross-contamination and inhalation.

  • Procedure: Slowly transfer the required mass to minimize dust generation. Wipe the exterior of the reagent bottle with a damp disposable wipe before returning it to the storage cabinet.

Step 3: Reaction Setup

  • Action: Dissolve the compound in the chosen solvent within a closed system (e.g., a round-bottom flask sealed with a septum).

  • Validation Check: Place the reaction vessel inside secondary containment (e.g., a chemically resistant spill tray) to capture any catastrophic flask failure.

Workflow Visualization

G N1 Pre-Operation: PPE & Fume Hood Check N2 Weighing: Anti-static tools, minimize dust N1->N2 N3 Reaction Setup: Closed system & secondary containment N2->N3 N4 Spill Event? N3->N4 N5 Spill Protocol: Damp absorbent, avoid dry sweeping N4->N5 Yes N6 Waste Segregation: RCRA Compatible Container N4->N6 No N5->N6 N7 Final Disposal: EPA-Regulated Incineration N6->N7

Safe handling, spill response, and RCRA-compliant disposal workflow for nitroaromatic sulfonamides.

Spill Response and RCRA-Compliant Disposal Plan

Nitroaromatic compounds pose unique environmental challenges. The electron-withdrawing nitro groups heavily inhibit biological and aerobic degradation, meaning these compounds persist in wastewater and are highly toxic to aquatic life[5].

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Contain: Do not dry sweep, as this aerosolizes the toxic powder. Cover the spill with damp absorbent pads or a commercial inert solid absorbent.

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

Disposal & Waste Segregation:

  • Prohibition: Never dispose of nitroaromatic sulfonamides, their derivatives, or their solutions down the drain[6]. They resist elementary neutralization and standard biological wastewater treatment[5].

  • Segregation: Collect all solid waste, contaminated PPE, and solvent washings in dedicated RCRA-compliant hazardous waste containers explicitly labeled "Toxic Organic Waste - Nitroaromatics."

  • Final Destruction: The EPA recommends high-temperature combustion/incineration or specialized chemical reduction for the final disposal of nitroaromatic waste, as standard landfilling risks severe groundwater leaching[7].

References

  • NextSDS. "N-(2-nitrophenyl)benzenesulfonamide — Chemical Substance Information." NextSDS Substance Database.[Link]

  • NextSDS. "N-(2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Safecare. "Protecting First Responders from Fentanyl Exposure." Safecare Gloves.[Link]

  • MuniRem. "MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater." MuniRem Environmental.[Link]

  • Rowan University. "Drain Disposal & Wastewater Guidelines." Rowan University Environmental Health and Safety.[Link]

  • EPA. "Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities Final." U.S. Environmental Protection Agency.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenyl)benzenesulfonamide
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N-(2-Nitrophenyl)benzenesulfonamide
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